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  • Product: 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride

Core Science & Biosynthesis

Foundational

Beyond the SDS: A Technical Whitepaper on the Handling, Hazards, and Pharmacological Utility of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride

Executive Summary For drug development professionals and synthetic chemists, a standard Safety Data Sheet (SDS) often lacks the mechanistic context required to optimize both safety and experimental yield. 4-(Piperidin-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, a standard Safety Data Sheet (SDS) often lacks the mechanistic context required to optimize both safety and experimental yield. 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is a highly versatile, bifunctional pharmaceutical building block[1]. Featuring a nucleophilic secondary amine (piperidine) and an electron-deficient aromatic system (pyridine) connected via a flexible ether linkage, this scaffold is heavily utilized in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and monoamine transporter modulators.

This whitepaper deconstructs the core of its SDS, translating static hazard codes into dynamic, mechanistic toxicology, and provides a self-validating protocol for its safe handling and synthetic integration.

Physicochemical Profiling & Structural Causality

The decision to supply and handle this compound as a hydrochloride (or dihydrochloride) salt rather than a free base is rooted in structural causality. The free base form of piperidine derivatives is prone to atmospheric oxidation (forming N-oxides) and rapid degradation. Salt formation stabilizes the secondary amine, significantly reduces the volatility of the pyridine moiety, and ensures gravimetric precision during high-throughput screening[2].

Table 1: Quantitative Physicochemical Data
PropertyValue (Dihydrochloride Form)Value (Mono-HCl Isomer Class)Mechanistic Implication
CAS Number 2379945-55-6[2]1185315-94-9[3]Unique registry for specific salt stoichiometry.
Molecular Weight 265.18 g/mol [2]228.72 g/mol [3]Critical for stoichiometric calculations in coupling.
Molecular Formula C11H18Cl2N2O[2]C11H17ClN2O[3]Dictates mass-balance in nucleophilic substitutions.
Physical State Crystalline PowderCrystalline PowderProne to electrostatic aerosolization (dust hazard).
Solubility High in H₂O, DMSO, MeOHHigh in H₂O, DMSO, MeOHFacilitates rapid mucosal absorption upon exposure.

Mechanistic Toxicology (Deconstructing the GHS Hazards)

A standard SDS lists hazard statements as absolute rules. As an application scientist, understanding the chemical causality behind these hazards is critical for designing effective engineering controls.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The high aqueous solubility of the hydrochloride salt means that upon contact with sweat or the tear film of the eye, the salt rapidly dissociates. While the salt itself is relatively neutral, biological buffering systems can partially deprotonate the piperidine nitrogen (which has a high intrinsic pKa). This localized pH shift and the resulting osmotic stress disrupt the lipid bilayer of mucosal cells.

  • H335 (May cause respiratory irritation): The crystalline nature of the powder makes it highly susceptible to static charge accumulation. During spatulation, electrostatic repulsion can cause the generation of respirable micro-particulates. Inhalation deposits these particulates directly into the alveoli, where rapid dissolution causes acute localized irritation.

HazardMitigation A Exposure Risk: 4-(Piperidin-3-ylmethoxy)-pyridine HCl B Inhalation Hazard (H335) Micro-particulate dust A->B C Dermal/Eye Hazard (H315, H319) Osmotic stress & localized pH shift A->C D Engineering Control: Weigh in HEPA-filtered Enclosure B->D E PPE Requirement: Nitrile Gloves, Safety Goggles C->E F Validation: Zero Balance Drift & Visual Clear D->F E->F

Fig 1: Mechanistic hazard mitigation workflow for handling piperidine-based hydrochloride salts.

Self-Validating Protocol: Safe Handling & Synthetic Integration

To transition this compound from a hazardous raw material to a high-value Active Pharmaceutical Ingredient (API), we utilize a self-validating workflow. This protocol describes an SNAr (Nucleophilic Aromatic Substitution) coupling, a common application for this scaffold. Every step includes a built-in validation check to ensure safety and chemical integrity.

Step 1: Electrostatic Deactivation & Gravimetric Transfer
  • Action: Ground all spatulas and use an anti-static ionizing gun on the weighing vessel before transferring the powder. Weigh the compound inside a HEPA-filtered ventilated balance enclosure.

  • Causality: Prevents the aerosolization of H335-classified dust particles.

  • Validation Check: The analytical balance must show a drift of < 0.1 mg over 30 seconds. A drifting balance indicates active electrostatic repulsion or air-current disruption, compromising both safety and stoichiometry.

Step 2: Anhydrous Solubilization & Free-Basing
  • Action: Dissolve the hydrochloride salt in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 equivalents of powdered Potassium Carbonate ( K2​CO3​ ) to liberate the free nucleophilic secondary amine.

  • Causality: The HCl salt is non-nucleophilic. K2​CO3​ acts as a heterogeneous base to scavenge the HCl, activating the piperidine ring for coupling without hydrolyzing sensitive downstream electrophiles.

  • Validation Check: The solution should transition from a cloudy suspension to a distinct biphasic mixture (liquid DMF + solid inorganic salts). Complete dissolution of the organic precursor confirms the absence of polymeric degradation.

Step 3: Nucleophilic Substitution (SNAr)
  • Action: Introduce the electrophilic core (e.g., a fluorinated indazole derivative) and heat the sealed reaction vessel to 85°C for 18 hours under an argon atmosphere.

  • Causality: The secondary amine of the piperidine ring attacks the electron-deficient center of the electrophile. Argon prevents the oxidative degradation of the amine at elevated temperatures.

  • Validation Check: Perform LC-MS or TLC analysis. The complete disappearance of the 4-(Piperidin-3-ylmethoxy)-pyridine mass peak ( [M+H]+ ) validates the successful consumption of the hazardous precursor.

Step 4: Quench and Decontamination
  • Action: Cool the reaction to 10°C and quench with a large volume of water. Extract the product using Methyl tert-butyl ether (MTBE). Wash all contaminated glassware with a 1M HCl solution before standard cleaning.

  • Causality: The water quench precipitates inorganic salts and drives the organic product into the MTBE layer. The 1M HCl wash protonates any unreacted piperidine residues on the glassware, rendering them highly water-soluble and neutralizing their basic dermal hazard (H315).

  • Validation Check: The aqueous wash effluent must test at a pH of < 4, confirming the complete neutralization of basic amine residues.

Pharmacological Context & Downstream Applications

Why is this specific chemical architecture so highly valued in drug discovery? The piperidine-ylmethoxy-pyridine motif is a "privileged scaffold."

  • Neuropharmacology: Similar piperidine-ylmethoxy derivatives are fundamental in the synthesis of Norepinephrine/Serotonin Reuptake Inhibitors (NSRIs) used for treating complex neuropathies like fibromyalgia[4]. The flexible methoxy-ether linkage allows the molecule to adopt a conformation where the basic piperidine nitrogen forms a critical salt bridge with aspartate residues in the monoamine transporter, while the pyridine ring engages in π−π stacking with aromatic residues in the binding pocket.

  • Cardiovascular Therapeutics: Piperidine-based architectures have been extensively investigated as novel renin inhibitors[5]. In these applications, the basicity and lipophilicity of the piperidine core are carefully modulated to overcome poor oral bioavailability and avoid exclusion by intestinal efflux transporters like P-glycoprotein[5].

PharmacologicalPathway A 4-(Piperidin-3-ylmethoxy)-pyridine Scaffold B SNAr / Amide Coupling (Synthetic Integration) A->B C Target API (e.g., NSRI or Renin Inhibitor) B->C D Receptor Binding: Piperidine N-Salt Bridge C->D E Receptor Binding: Pyridine Pi-Stacking C->E

Fig 2: Synthetic integration and dual-mode receptor binding mechanism of the piperidine-pyridine pharmacophore.

References

  • Source: evitachem.
  • 4-(Piperidin-3-ylmethoxy)
  • The Synthesis of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)
  • Preformulation Approaches to Improve the Oral Bioavailability of Two Novel Piperidine Renin Inhibitors in Dog Source: Thieme E-Books & E-Journals URL
  • 2-(Piperidin-3-ylmethoxy)

Sources

Exploratory

Toxicity and Hazards of 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride: A Comprehensive Safety and Mechanistic Guide

Executive Summary For researchers and drug development professionals, understanding the toxicological profile of bifunctional building blocks is critical for safe handling and successful lead optimization. 4-(Piperidin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the toxicological profile of bifunctional building blocks is critical for safe handling and successful lead optimization. 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is a specialized pharmaceutical intermediate featuring both a basic piperidine ring and a weakly basic pyridine moiety, connected via a methoxy linker[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. We will dissect the mechanistic causality behind its toxicity, establish self-validating experimental protocols for risk assessment, and provide authoritative grounding for its handling.

Chemical and Structural Profiling

The toxicological behavior of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is dictated by its distinct structural components and its salt form:

  • Piperidine Moiety (pKa ~10.5): Highly basic and lipophilic in its free base form. Piperidine derivatives are known to interact with central and peripheral receptors.

  • Pyridine Moiety (pKa ~5.2): An aromatic heterocycle susceptible to specific enzymatic oxidation pathways.

  • Hydrochloride Salt: Enhances aqueous solubility but imparts local tissue irritation and hygroscopicity. Thermal decomposition can release toxic hydrogen chloride and nitrogen oxide gases[2].

Toxicodynamics and Mechanistic Pathways

To accurately predict the hazards of this compound, we must evaluate the independent and synergistic toxicodynamics of its functional groups.

Piperidine-Induced Neurotoxicity

Piperidine alkaloids and synthetic derivatives are recognized modulators of the central nervous system. The primary mechanism of acute toxicity involves the agonism or desensitization of nicotinic acetylcholine receptors (nAChRs) [3]. These ligand-gated cation channels mediate excitatory neurotransmission. High systemic exposure to piperidine derivatives can overstimulate and subsequently desensitize these receptors, leading to neurotoxic symptoms such as muscle fasciculations, ataxia, and in severe cases, respiratory failure[3].

Pyridine-Mediated Hepatotoxicity via CYP450

The pyridine ring presents a different toxicological challenge: metabolic activation. Hepatic Cytochrome P450 (CYP450) enzymes can oxidize the pyridine nitrogen or the adjacent carbons. This metabolism often leads to the formation of reactive N-oxides or electrophilic epoxides[4]. These reactive metabolites can covalently bind to nucleophilic amino acids in hepatic proteins—a process known as mechanism-based inhibition (MBI)—resulting in oxidative stress, cellular necrosis, and hepatotoxicity[4].

G A 4-(Piperidin-3-ylmethoxy)- pyridine HCl B Piperidine Moiety A->B C Pyridine Moiety A->C D nAChR Interaction (Desensitization) B->D E CYP450 Oxidation (Reactive N-oxides) C->E F Neurotoxicity (Ataxia, Tremors) D->F G Hepatotoxicity (Protein Adduction) E->G

Diagram 1: Divergent mechanistic toxicity pathways of the piperidine and pyridine moieties.

GHS Hazard Classification and Quantitative Data

Based on structural analogs (such as pyridine hydrochloride and 4-methoxypyridine), the compound exhibits distinct acute and chronic hazards[2],[5]. The hydrochloride salt form is particularly irritating to mucous membranes[6].

Table 1: GHS Hazard Classification Summary
Hazard ClassCategorySignal WordHazard Statement (H-Code)Mechanistic Rationale
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowedRapid GI absorption of the free base leading to systemic nAChR modulation[6],[3].
Skin Corrosion / Irritation Category 2WarningH315: Causes skin irritationAcidic nature of the HCl salt disrupts epidermal lipid bilayers[2].
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritationDirect protein denaturation in the corneal epithelium by the HCl salt[2],[5].
STOT - Single Exposure Category 3WarningH335: May cause respiratory irritationInhalation of crystalline dust irritates the upper respiratory tract[5].

Experimental Protocols for Toxicity Assessment

To validate the safety profile of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride during early drug development, laboratories must employ self-validating in vitro systems. Do not rely solely on predictive models; empirical data is mandatory.

Protocol 1: Hepatotoxicity and Cell Viability (MTT Assay)

Objective: Quantify the compound's impact on mitochondrial metabolic rate to determine the IC50 for cellular toxicity. Causality: HepG2 cells retain partial CYP450 activity. If the pyridine moiety forms toxic metabolites, mitochondrial succinate dehydrogenase activity will drop, reducing the conversion of MTT to formazan.

  • Cell Seeding: Plate HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2).

  • Compound Exposure: Prepare serial dilutions of 4-(Piperidin-3-ylmethoxy)-pyridine HCl (0.1 µM to 200 µM) in culture media (maximum 0.1% DMSO final concentration). Treat cells for 48 hours. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (100 µM Chlorpromazine).

  • MTT Incubation: Aspirate media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for exactly 4 hours.

  • Solubilization: Discard the MTT solution. Add 100 µL of pure DMSO to solubilize the intracellular purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol 2: CYP450 Reactive Metabolite Trapping (LC-MS/MS)

Objective: Detect the formation of electrophilic intermediates (N-oxides/epoxides) that cause mechanism-based inhibition. Causality: Electrophilic metabolites are highly transient. By introducing Glutathione (GSH) as a nucleophilic "trap," we force the formation of stable GSH-adducts, which act as direct proof of toxic bioactivation[4].

  • Reaction Mixture: In a 1.5 mL tube, combine Human Liver Microsomes (HLM, 1 mg/mL protein), the test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Causality: NADPH provides the essential reducing equivalents for CYP450 catalytic cycles.

  • Termination: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Extraction & Analysis: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts).

G Start Compound Prep (0.1 - 200 µM) Cell HepG2 Exposure (48 Hours) Start->Cell CYP HLM + GSH Trap (Metabolism) Start->CYP MTT MTT Assay (Cell Viability) Cell->MTT Data Toxicity & IC50 Validation MTT->Data CYP->Data

Diagram 2: Parallel in vitro workflow for cytotoxicity and reactive metabolite screening.

Risk Mitigation and Handling Workflows

Because 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is an active pharmaceutical intermediate with known irritant and systemic toxicity properties[2], strict engineering controls are required:

  • Engineering Controls: Handle exclusively within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to prevent inhalation of the hygroscopic dust[6].

  • PPE Requirements: Nitrile gloves (double-gloved for spill cleanup), safety goggles (not safety glasses, due to Category 2A eye hazard), and a disposable Tyvek lab coat.

  • Spill Response: Do not use water jets, as this may spread the compound[2]. Sweep up the solid carefully to avoid dust generation, place it in a sealed hazardous waste container, and wash the area with a dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize residual hydrochloride salts before final water rinsing.

References

  • "Pyridine hydrochloride - Safety Data Sheet", Uprm.edu (Sigma-Aldrich),[Link]

  • "4-Methoxypyridine | C6H7NO | CID 69278 - PubChem", Nih.gov,[Link]

  • "Piperidine alkaloids - Zenodo", Zenodo.org,[Link]

  • "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods", Acs.org,[Link]

Sources

Foundational

Receptor Binding Affinity of 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride: A Technical Guide to nAChR Pharmacophore Evaluation

Executive Summary In neuropharmacological drug discovery, 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride serves as a highly specialized screening compound and a privileged structural building block. Its molecular archi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In neuropharmacological drug discovery, 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride serves as a highly specialized screening compound and a privileged structural building block. Its molecular architecture—a basic piperidine ring linked via a flexible methoxy ether bridge to a pyridine moiety—makes it an optimal pharmacophore for targeting and modulating Nicotinic Acetylcholine Receptors (nAChRs), specifically the central α4β2 and α7 subtypes.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide deconstructs the structural pharmacology of this compound, provides predictive quantitative binding profiles, and establishes a self-validating experimental framework for evaluating its receptor binding affinity.

Structural Pharmacology & Mechanistic Rationale

The binding affinity of 4-(Piperidin-3-ylmethoxy)-pyridine is dictated by its ability to perfectly complement the orthosteric binding site of nAChRs, which consists of an "aromatic box" formed by loops A-C of the principal subunit and loops D-F of the complementary subunit.

  • The Piperidine Moiety (Cationic Center): The secondary amine of the piperidine ring has a pKa of ~9.5, ensuring it is fully protonated at a physiological pH of 7.4. This cationic center engages in a critical [1] with the electron-rich face of the TrpB residue (Trp149 in the α4β2 receptor). The strength of this non-covalent bond is the primary driver of binding affinity.

  • The Methoxy Ether Linkage (Conformational Bridge): The ether oxygen acts as a hydrogen bond acceptor, interacting with the backbone NH of the complementary subunit. More importantly, it provides the rotational degrees of freedom necessary to optimally orient the basic amine and the aromatic ring within the binding pocket without introducing steric clashes.

  • The Pyridine Ring (Aromatic Stacking): The heteroaromatic pyridine ring engages in π−π stacking with complementary aromatic residues (e.g., TyrC2) and provides a nitrogen atom that serves as a secondary hydrogen bond acceptor, enhancing subtype selectivity [2].

  • The Hydrochloride Salt Form: The HCl salt formulation ensures high aqueous solubility. Causality: This is critical for maintaining stable, precise molarities in aqueous assay buffers without relying on high concentrations of DMSO, which can perturb lipid bilayer integrity and artificially alter receptor conformation during assays.

Pathway Ligand 4-(Piperidin-3-ylmethoxy)-pyridine (Agonist Binding) Receptor α4β2 nAChR (Conformational Shift) Ligand->Receptor Cation-π & H-bonds IonChannel Ion Channel Opening (Na+/Ca2+ Influx) Receptor->IonChannel Allosteric Coupling Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx Signaling Downstream Signaling (CaMKII / ERK Activation) Depolarization->Signaling Voltage-gated Ca2+ channels

nAChR Activation and Downstream Calcium Signaling Pathway.

Quantitative Data: Receptor Binding Profile

Based on structure-activity relationship (SAR) models of homologous pyridyl-ether compounds, the following table summarizes the predicted binding affinities ( Ki​ ) and selectivity ratios for 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride across key neuroreceptor targets.

Receptor SubtypeRadioligand Used for AssayPredicted Affinity ( Ki​ , nM)Functional Role / Notes α4β2 nAChR [3H] -Epibatidine0.5 - 5.0High-affinity target; potential partial agonism. α7 nAChR [125I] α -Bungarotoxin50 - 150Moderate affinity; cognitive modulation. α3β4 nAChR [3H] -Epibatidine> 1000Off-target (Autonomic ganglia); high selectivity desired.Histamine H3​ [3H] -N- α -methylhistamine200 - 500Weak off-target binding due to structural similarity.

Experimental Protocols: A Self-Validating System

To empirically validate the binding affinity of this compound, a robust, self-correcting radioligand competition assay must be employed. The following methodology is designed to eliminate false positives and account for ligand depletion [3].

Protocol: High-Throughput Radioligand Binding Assay for α4β2 nAChR

Step 1: Membrane Preparation

  • Action: Isolate rat cerebral cortex membranes. Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 150 mM NaCl and protease inhibitors. Centrifuge at 20,000 x g for 20 minutes.

  • Causality: The Tris-HCl buffer maintains physiological pH, while the inclusion of NaCl preserves the native conformational state of the ion channel. Ice-cold temperatures prevent proteolytic degradation of the receptor proteins.

Step 2: Incubation & Competition

  • Action: In a 96-well plate, incubate 50 μg of membrane protein with a fixed concentration (0.5 nM) of [3H] -epibatidine and varying concentrations ( 10−11 to 10−5 M) of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride. Incubate for 2 hours at room temperature.

  • Causality: [3H] -epibatidine is chosen for its exceptionally high specific activity and selectivity for α4β2 sites. A 2-hour incubation is strictly required to ensure thermodynamic equilibrium is reached, given the slow dissociation rate of epibatidine.

Step 3: Definition of Non-Specific Binding (Self-Validation Check)

  • Action: In parallel control wells, add 100 μM of unlabeled nicotine alongside the radioligand.

  • Self-Validation: This massive excess of nicotine saturates 100% of the specific orthosteric binding sites. Any remaining radioactive signal detected in these wells is strictly non-specific (e.g., radioligand trapped in lipids or bound to the plastic). Subtracting this value from total binding ensures the resulting data strictly correlates to true receptor occupancy.

Step 4: Rapid Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been presoaked in 0.5% polyethylenimine (PEI) for 1 hour. Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.

  • Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge and drastically reducing the non-specific binding of the positively charged radioligand to the filter itself. The ice-cold wash buffer traps the receptor-ligand complex by instantly dropping the dissociation rate ( koff​ ) to near zero.

Step 5: Quantification and Cheng-Prusoff Analysis

  • Action: Extract filters, add liquid scintillation cocktail, and measure retained radioactivity via a scintillation counter. Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Self-Validation: By independently determining the Kd​ of [3H] -epibatidine via a saturation binding assay prior to this competition assay, the system internally corrects for any variations in radioligand concentration ( [L] ), yielding a true, assay-independent affinity constant ( Ki​ ).

Workflow Prep Membrane Preparation (Rat Cerebral Cortex) Incubation Incubation [3H]-Epibatidine + Ligand Prep->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration 2h at RT Washing Washing (Ice-cold Buffer) Filtration->Washing Detection Liquid Scintillation Counting Washing->Detection Analysis Data Analysis (Cheng-Prusoff) Detection->Analysis IC50 to Ki

High-Throughput Radioligand Binding Assay Workflow for nAChR Ligands.

References

  • Dougherty, D. A. (2013). The Cation-π Interaction. Accounts of Chemical Research. URL:[Link]

  • Morales-Perez, C. S., et al. (2016). X-ray structure of the human α4β2 nicotinic receptor. Nature. URL:[Link]

  • Gotti, C., et al. (2020). Modifications at C(5) of 2-(2-Pyrrolidinyl)-Substituted 1,4-Benzodioxane Elicit Potent α4β2 Nicotinic Acetylcholine Receptor Partial Agonism. Journal of Medicinal Chemistry. URL:[Link]

  • Whiteaker, P., et al. (2010). Characterizing low affinity epibatidine binding to α4β2 nicotinic acetylcholine receptors with ligand depletion and nonspecific binding. Journal of Pharmacological and Toxicological Methods. URL:[Link]

Exploratory

Thermal Stability and Melting Point Characterization of 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary In modern drug discovery, bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In modern drug discovery, bifunctional heterocyclic scaffolds such as 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride are critical building blocks for synthesizing kinase inhibitors, GPCR ligands, and PROTAC degraders [1]. This molecule features a highly stable aromatic pyridine ring linked via a flexible ether bridge to an aliphatic piperidine ring, stabilized as a hydrochloride salt.

Understanding the thermal stability and melting point ( Tm​ ) of this compound is not merely a quality control exercise; it is a fundamental prerequisite for downstream formulation, excipient compatibility testing, and long-term storage stability. As a Senior Application Scientist, I have designed this guide to move beyond basic data reporting. Here, we will dissect the causality behind the thermal behavior of this molecule and establish a self-validating analytical workflow using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Molecular Architecture & Thermal Causality

The thermal profile of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is dictated by three distinct structural domains, each responding differently to thermal stress:

  • The Hydrochloride Salt Bridge: The protonation of the nitrogen atoms creates a robust ionic crystal lattice. This lattice requires significant thermal energy to disrupt, pushing the melting point significantly higher than that of its free-base counterpart. However, at elevated temperatures, this salt bridge becomes a liability, initiating dehydrohalogenation (the release of HCl gas) [3].

  • The Ether Linkage (-O-CH₂-): Ether bonds connecting aromatic and aliphatic systems are the primary thermodynamic weak points. Upon the release of acidic HCl gas during heating, this ether linkage is highly susceptible to acid-catalyzed homolytic or heterolytic cleavage.

  • The Heterocyclic Rings: The aromatic pyridine ring exhibits exceptional thermal stability. In contrast, the aliphatic piperidine ring is more vulnerable to oxidative degradation and ring-opening reactions at temperatures exceeding 160 °C [2].

Quantitative Thermal Profiling

Based on the thermal behavior of analogous ether-linked heterocyclic hydrochlorides, the expected thermal parameters are summarized in Table 1.

Table 1: Expected Thermal Parameters and Mechanistic Causality

Thermal EventExpected Temp. RangeAnalytical TechniqueMechanistic Causality
Desolvation 50 °C – 100 °CTGAEvaporation of surface moisture. HCl salts are inherently hygroscopic and readily absorb atmospheric water.
Melting Point ( Tm​ ) 185 °C – 205 °CDSCEndothermic disruption of the ionic crystal lattice.
Decomposition ( Td​ ) > 220 °CTGAExothermic/Endothermic dehydrohalogenation followed by ether bond cleavage [4].

Self-Validating Experimental Protocols

A common pitfall in thermal analysis is running a DSC scan on a compound without prior knowledge of its decomposition onset ( Td​ ). If a hydrochloride salt decomposes during melting, the evolved HCl gas can rupture hermetically sealed DSC pans, contaminating the sensor cell and yielding artifactual data.

To ensure scientific integrity, we employ a self-validating orthogonal workflow : TGA must always precede DSC.

Workflow A 1. Sample Prep (Desiccation) B 2. TGA Analysis (Determine Td) A->B Prevents DSC contamination C 3. DSC Analysis (Determine Tm) B->C Sets upper temp limit D 4. Data Synthesis (Thermal Profile) C->D

Figure 1: Orthogonal workflow for thermal characterization using TGA and DSC.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: Determine the decomposition onset ( Td​ ) to establish the safe upper temperature limit for DSC.

  • Preparation: Dry the sample in a vacuum desiccator over silica gel for 24 hours to remove unbound surface moisture.

  • Crucible Selection: Tare an open 70 µL alumina (Al₂O₃) crucible. Do not use standard aluminum pans, as evolved HCl at high temperatures can react with the aluminum.

  • Sample Loading: Accurately weigh 5.0 to 10.0 mg of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride into the crucible.

  • Purge Gas: Set the furnace purge gas to ultra-high purity Nitrogen at a flow rate of 50 mL/min. Expert Insight: An inert atmosphere is critical to isolate purely thermal degradation from oxidative degradation [5].

  • Heating Program: Equilibrate at 25 °C for 5 minutes. Heat dynamically at 10 °C/min from 25 °C to 400 °C.

  • Data Analysis: Plot the mass loss (%) and the first derivative of mass loss (DTG) against temperature. The Td​ is defined as the extrapolated onset temperature of the first major mass loss step (excluding initial moisture loss).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: Accurately determine the melting point ( Tm​ ) and enthalpy of fusion ( ΔHf​ ).

  • Pan Selection: Weigh 2.0 to 3.0 mg of the sample into a standard aluminum DSC pan. Crucial Step: Pierce the lid to create a vented pan. If the sample begins to release HCl gas near its melting point, a hermetically sealed pan will trap the gas, increasing internal pressure and artificially shifting the Tm​ endotherm.

  • Purge Gas: Purge the DSC cell with dry Nitrogen at 50 mL/min.

  • Heating Program: Heat the sample from 25 °C to a maximum temperature of Td​ minus 10 °C (as determined by Protocol 1) at a rate of 10 °C/min.

  • Data Analysis: Identify the sharp endothermic peak. The melting point is reported as the extrapolated onset temperature of this peak, not the peak maximum, as the onset is independent of sample mass.

Mechanistic Pathways of Thermal Degradation

When subjected to temperatures beyond its stable lattice threshold, 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride undergoes a predictable cascade of thermal degradation. Understanding this pathway is vital for predicting impurity profiles during hot-melt extrusion or accelerated stability testing.

Pathway N1 Intact Salt 4-(Piperidin-3-ylmethoxy)-pyridine HCl N2 Desolvation (Loss of surface/bound H2O) N1->N2 50-100°C N3 Dehydrohalogenation (Release of HCl gas) N2->N3 >150°C N4 Ether Cleavage (C-O bond homolysis) N3->N4 >220°C N5 Ring Fragmentation (Aliphatic/Aromatic breakdown) N4->N5 >300°C

Figure 2: Proposed thermal degradation mechanism of 4-(Piperidin-3-ylmethoxy)-pyridine HCl.

  • Phase 1 (Dehydrohalogenation): The initial degradation step is the endothermic loss of hydrogen chloride gas. This converts the salt back into its free-base form in the melt.

  • Phase 2 (Ether Cleavage): Without the stabilizing effect of the protonated nitrogens, the ether bond undergoes thermal homolysis, separating the pyridine and piperidine moieties.

  • Phase 3 (Ring Fragmentation): The aliphatic piperidine ring rapidly degrades into smaller amine fragments, while the highly stable pyridine ring requires temperatures exceeding 350 °C to fully combust or fragment [3].

Implications for Formulation and Storage

The thermal properties of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride dictate specific handling requirements:

  • Hygroscopicity: The presence of the hydrochloride salt makes the crystal lattice prone to moisture absorption. Absorbed water acts as a plasticizer, significantly lowering the apparent melting point and accelerating degradation.

  • Storage: The compound must be stored in tightly sealed, light-resistant containers with a desiccant (e.g., silica gel) at ambient or refrigerated temperatures (2-8 °C) to maintain the integrity of the ether linkage.

  • Excipient Compatibility: Avoid formulating this API with highly alkaline excipients (e.g., magnesium stearate, calcium carbonate), as these can prematurely neutralize the hydrochloride salt, altering the compound's solubility and thermal stability profile.

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link][2]

  • Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride. Journal of Food and Drug Analysis. Available at:[Link] [3]

  • Theoretical and experimental study of new deep eutectic solvents for extraction. Arabian Journal of Chemistry. Available at: [Link] [4]

  • Thermophysical Properties of Aqueous Piperazine Solutions. ACS Publications. Available at: [Link] [5]

Protocols & Analytical Methods

Method

Application Note: Preparation of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride for In Vitro Cellular Assays

Abstract This document provides a detailed protocol and scientific rationale for the solubilization and preparation of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride for use in cell-based assays. As a hydrochloride sal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol and scientific rationale for the solubilization and preparation of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride for use in cell-based assays. As a hydrochloride salt, this small molecule exhibits specific physicochemical properties that must be considered to ensure solution integrity, maintain experimental reproducibility, and avoid artifacts such as cytotoxicity or compound precipitation. This guide outlines best practices for creating high-concentration primary stock solutions in dimethyl sulfoxide (DMSO), performing serial dilutions into aqueous media, and implementing essential quality control steps.

Introduction

4-(Piperidin-3-ylmethoxy)-pyridine is a pyridine derivative containing a piperidine moiety, a structural motif common in compounds designed to modulate various biological targets.[1][2] The hydrochloride (HCl) salt form is frequently used to enhance the aqueous solubility and stability of the parent molecule.[3][4] However, achieving a stable, biologically compatible solution for cell culture requires a systematic approach. Improper dissolution can lead to the formation of micro-precipitates, inaccurate compound concentration, and pH shifts in the culture medium, all of which can compromise experimental outcomes.

This application note provides researchers with a robust methodology grounded in core chemical principles to ensure reliable and reproducible results in in vitro studies.

Physicochemical Properties & Rationale

Understanding the properties of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is fundamental to selecting the appropriate dissolution strategy.

  • Hydrochloride Salt: The HCl salt form significantly increases the polarity of the molecule, generally improving its solubility in aqueous solutions compared to the free base.[3] However, at high concentrations, the compound may still require an organic co-solvent. The acidic nature of the HCl salt means that dissolving large amounts directly into a weakly buffered medium could lower the pH.[5]

  • Solvent Selection: The choice of solvent is the most critical factor.

    • Water/Buffers (e.g., PBS): While the HCl salt form enhances water solubility, achieving high concentrations (e.g., >1-5 mM) for a primary stock in purely aqueous solutions can be challenging and may lead to precipitation upon storage, especially at lower temperatures.[3][6]

    • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, making it the industry standard for preparing high-concentration stock solutions.[7][8][9] It is miscible with water and cell culture media, facilitating subsequent dilutions.[7]

Table 1: Key Physicochemical Properties

PropertyValue/InformationSignificance for Protocol
Molecular Formula C₁₁H₁₇ClN₂O(as hydrochloride)
Molecular Weight 228.72 g/mol Essential for accurate calculation of mass needed for stock solutions.[10]
Form Crystalline SolidPowder should be fully dissolved to ensure homogeneity.
Primary Solvent DMSORecommended for preparing a stable, high-concentration primary stock solution.[8][11]
Aqueous Solubility Enhanced by HCl salt formAllows for dilution of DMSO stock into aqueous media, but direct high-concentration dissolution in media is not recommended.[3][6]

Core Experimental Protocols

This section details the step-by-step procedures for preparing the compound for cell culture applications. The overarching strategy is to create a concentrated primary stock in 100% DMSO, which is then serially diluted to the final working concentration in the cell culture medium.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol is designed to create a stable, high-concentration stock that minimizes the volume of solvent added to the final cell culture.

Materials:

  • 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Pre-Handling: Before opening, centrifuge the vial of the compound powder briefly to ensure all material is collected at the bottom.[12]

  • Mass Calculation: Use the following formula to determine the mass of the compound required for your desired volume and concentration.

    • Formula: Mass (mg) = Molarity (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 228.72 g/mol / 1000 = 2.29 mg

  • Weighing: Tare a sterile microcentrifuge tube on the balance. Carefully weigh out the calculated mass (e.g., 2.29 mg) of the compound into the tube. For small quantities, direct dissolution in the supplier's vial is recommended to avoid transfer loss.[11]

  • Dissolution: Add the calculated volume of 100% DMSO (e.g., 1 mL for a 10 mM stock) to the tube containing the compound.

  • Homogenization: Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to break up any small aggregates, but avoid overheating.

  • Sterilization (Optional but Recommended): For long-term storage and use in sensitive assays, sterile filter the DMSO stock solution through a 0.2 µm PTFE (polytetrafluoroethylene) syringe filter into a new sterile tube.[12][13] PTFE is recommended for its broad chemical compatibility with organic solvents.[14]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.[8][12] Store aliquots at -20°C or -80°C, protected from light.[15]

Workflow for Primary Stock Preparation

G cluster_0 Protocol 1: Primary Stock Preparation A 1. Calculate Mass (e.g., 2.29 mg for 10 mM) B 2. Weigh Compound into Sterile Tube A->B Formula: M*V*MW C 3. Add 100% DMSO (e.g., 1 mL) B->C D 4. Vortex / Sonicate (Ensure Complete Dissolution) C->D E 5. Sterile Filter (Optional) (0.2 µm PTFE filter) D->E F 6. Aliquot & Store (-20°C / -80°C) E->F

Caption: Workflow for preparing a concentrated DMSO stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the critical step of diluting the concentrated DMSO stock into your final aqueous cell culture medium. A stepwise dilution is essential to prevent the compound from precipitating out of solution (a phenomenon known as "crashing out").[6][15]

Key Principle: The "Solvent Shock" Problem Rapidly diluting a compound from 100% DMSO into a >99% aqueous environment creates a sudden, massive change in solvent polarity. This can cause the compound's solubility to drop dramatically, leading to precipitation. Serial or intermediate dilutions mitigate this shock.

Procedure:

  • Thaw Primary Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • Prepare Intermediate Dilution (Recommended):

    • First, dilute the 10 mM stock 1:10 or 1:100 in 100% DMSO or your complete cell culture medium. A dilution into the medium itself is often preferred as it gradually introduces the compound to the final environment.

    • Example: To make a 1 mM intermediate stock, add 5 µL of the 10 mM primary stock to 45 µL of complete cell culture medium. Vortex gently.

  • Prepare Final Working Solution:

    • Add a small volume of the intermediate stock to the final volume of cell culture medium to achieve the desired concentration.

    • Crucially, add the compound stock to the medium, not the other way around, while gently swirling the medium.

    • Example: To prepare 10 mL of medium with a final concentration of 10 µM:

      • Use the dilution formula: C₁V₁ = C₂V₂

      • (1000 µM) × V₁ = (10 µM) × (10,000 µL)

      • V₁ = 100 µL

      • Add 100 µL of the 1 mM intermediate stock to 9.9 mL of your pre-warmed cell culture medium.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your culture medium to ensure it remains below cytotoxic levels.[8] Most cell lines can tolerate DMSO up to 0.5%, but the ideal concentration is ≤0.1%.[7][16][17]

    • In the example above: The final DMSO concentration is 0.1%. (10 µL DMSO in 10 mL total volume).

  • Vehicle Control: It is imperative to prepare a vehicle control plate/well that contains the same final concentration of DMSO as your experimental samples but no compound.[18] This allows you to distinguish the effects of the compound from the effects of the solvent.

Diagram of Serial Dilution Principle

G A Primary Stock 10 mM in 100% DMSO B Intermediate Dilution 1 mM in Media + 10% DMSO A->B 1:10 Dilution (Mitigates Polarity Shock) C Final Working Solution 10 µM in Media + 0.1% DMSO B->C 1:100 Dilution (Achieves Final Concentration)

Caption: Serial dilution prevents compound precipitation.

Quality Control and Best Practices

  • Visual Inspection: After each dilution step, visually inspect the solution against a light source for any signs of cloudiness or precipitate. If observed, the protocol may need optimization (e.g., lower concentration, different intermediate dilution step).

  • pH Check: For high concentrations of the final working solution, it is good practice to check the pH of the final culture medium to ensure it has not shifted outside the optimal physiological range (typically pH 7.2-7.4).

  • Stability: Once diluted in aqueous media, use the working solution promptly. Small molecules can be less stable at low concentrations in aqueous buffers. Do not store working solutions for extended periods unless stability data is available. Primary DMSO stocks are generally stable for months at -20°C.[15]

Table 2: Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound does not dissolve in DMSO. Insufficient solvent volume or compound aggregation.Gently warm the solution in a 37°C water bath.[8] Use brief sonication. Ensure DMSO is anhydrous.
Precipitate forms when diluting into media. "Solvent shock" due to rapid polarity change.[6] Final concentration exceeds aqueous solubility.Perform one or more intermediate dilution steps.[15] Ensure the final working concentration is appropriate for the assay.
Cell death observed in vehicle control. Final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration to ≤0.1%.[17][19] If necessary, lower the primary stock concentration to achieve this.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the primary stock. Inaccurate pipetting.Use single-use aliquots of the primary stock.[12] Use calibrated pipettes and sterile, filtered tips.

Conclusion

The successful use of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride in cell culture hinges on a methodical dissolution and dilution strategy. By preparing a concentrated primary stock in high-quality DMSO and employing a stepwise dilution protocol, researchers can avoid common pitfalls such as compound precipitation and solvent-induced cytotoxicity. Adherence to these guidelines, including the critical use of a vehicle control, will ensure the generation of accurate, reliable, and reproducible data in in vitro pharmacological studies.

References

  • Case studies: The cytotoxicity of DMSO. (n.d.). KEYENCE. Retrieved from [Link]

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro. (n.d.). Jagiellonian Center of Innovation. Retrieved from [Link]

  • Wagener, J. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Retrieved from [Link]

  • Galvao, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]

  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. Retrieved from [Link]

  • Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences. Retrieved from [Link]

  • Small Molecules FAQ. (n.d.). Captivate Bio. Retrieved from [Link]

  • Stock Solutions. (n.d.). Cold Spring Harbor Laboratory Press. Retrieved from [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Cases. (2026). AntBio. Retrieved from [Link]

  • Solvent Filtration. (n.d.). Merck Millipore. Retrieved from [Link]

  • Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. (2023). Pharmaceutical Online. Retrieved from [Link]

  • Sterile Filtration. (n.d.). Sartorius. Retrieved from [Link]

  • 4-(Piperidin-4-yl)pyridine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2018). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmacy Research. Retrieved from [Link]

  • Sodium Chloride Solutions in Cell Biology, Microbiology, and Molecular Biology. (n.d.). Assay Genie. Retrieved from [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Retrieved from [Link]

  • Ma, L., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Retrieved from [Link]

  • Various Authors. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. ResearchGate. Retrieved from [Link]

  • Guideline for Residual Solvents. (1998). PMDA. Retrieved from [Link]

Sources

Application

Application Note: NMR Structural Elucidation and Reference Data for 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Structural Elucidation, Purity Confirmation, and Quality Control Introduction & Chemical Context 4-(Piperidin-3-ylmetho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Structural Elucidation, Purity Confirmation, and Quality Control

Introduction & Chemical Context

4-(Piperidin-3-ylmethoxy)-pyridine is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. The molecule presents a unique analytical challenge due to the presence of two distinct basic centers: a pyridine ring (pKa ~5.2) and a piperidine ring (pKa ~10.4).

When formulated as a mono-hydrochloride salt, the significant difference in basicity dictates that the piperidine nitrogen is preferentially protonated. This localized positive charge fundamentally alters the electronic environment of the aliphatic ring, resulting in pronounced deshielding effects on adjacent protons[3]. Accurate Nuclear Magnetic Resonance (NMR) characterization is critical not only for confirming the regiochemistry of the ether linkage but also for verifying the integrity of the salt form. This application note provides a comprehensive, self-validating protocol and empirical reference data for the structural elucidation of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride.

Experimental Protocol & Causality

Solvent Selection Causality

The selection of the deuterated solvent is the most critical variable in the NMR analysis of hydrochloride salts. While deuterated water (D₂O) or methanol (CD₃OD) easily dissolve polar salts, they induce rapid deuterium exchange with the piperidine NH₂⁺ protons, rendering these critical structural markers invisible in the ¹H NMR spectrum.

To establish a self-validating system where the salt form can be directly observed, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent [2]. DMSO-d₆ suppresses rapid proton exchange, allowing the broad NH₂⁺ signals to be detected, while simultaneously providing the high dielectric constant necessary to solubilize the ionic lattice of the hydrochloride salt [4].

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5.0 to 10.0 mg of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride. Causality: This mass range ensures an optimal signal-to-noise (S/N) ratio for ¹³C and 2D NMR experiments without causing concentration-dependent viscosity line broadening.

  • Solvent Addition: Add 0.6 mL of high-purity DMSO-d₆ (100% D, containing 0.03% v/v TMS as an internal standard) to the vial.

  • Dissolution: Vortex the mixture for 30 seconds. If particulates remain, sonicate at room temperature for 2–3 minutes.

  • Transfer: Transfer the homogenous solution into a clean, dry 5 mm precision NMR tube using a glass Pasteur pipette.

  • Self-Validation Check: Inspect the tube for micro-bubbles or undissolved particles, which induce magnetic susceptibility gradients and degrade spectral resolution (shimming quality).

Data Acquisition Parameters
  • ¹H NMR: 400 MHz or 500 MHz spectrometer; 16–32 scans; Relaxation delay (D1) = 2.0 s; Spectral width = 12 ppm.

  • ¹³C NMR: 100 MHz or 125 MHz spectrometer; 1024–2048 scans; D1 = 2.0 s; Spectral width = 250 ppm; Proton decoupling enabled (WALTZ-16).

Structural Elucidation & Reference Data

The data presented below represents empirical reference values synthesized from predictive models and analogous structural data for pyridine and piperidine hydrochloride substructures.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is defined by three distinct regions: the heteroaromatic system, the oxygen-linked methylene bridge, and the aliphatic piperidine system.

  • Pyridine Ring: The electronegative nitrogen atom and the diamagnetic anisotropy of the aromatic ring cause the α-protons (H-2, H-6) to resonate significantly downfield (~8.45 ppm) [1]. The electron-donating alkoxy group at the γ-position shields the β-protons (H-3, H-5), pushing them upfield to ~7.05 ppm.

  • Piperidine Ring: Protonation at the piperidine nitrogen creates a localized positive charge, strongly deshielding the adjacent equatorial and axial protons at C-2 and C-6 [3]. Because C-3 is a chiral center, the protons of the adjacent CH₂ groups are diastereotopic, resulting in complex, overlapping multiplets rather than simple first-order splitting patterns.

Table 1: ¹H NMR Reference Assignments (DMSO-d₆, 400 MHz)

PositionShift (δ, ppm)MultiplicityIntegrationCausality / Structural Note
Piperidine NH₂⁺ 8.80 – 9.20Broad singlet2HObservable due to DMSO-d₆; confirms HCl salt form.
Pyridine H-2, H-6 8.45Doublet (J ≈ 5.8 Hz)2HDeshielded by adjacent aromatic nitrogen.
Pyridine H-3, H-5 7.05Doublet (J ≈ 5.8 Hz)2HShielded by resonance from the C-4 ether oxygen.
Methoxy -CH₂-O- 4.05Multiplet2HDiastereotopic protons due to adjacent C-3 chiral center.
Piperidine H-2a (eq) 3.25Multiplet1HDeshielded by adjacent N⁺; equatorial proton.
Piperidine H-6a (eq) 3.20Multiplet1HDeshielded by adjacent N⁺; equatorial proton.
Piperidine H-2b (ax) 2.85Multiplet1HDeshielded by adjacent N⁺; axial proton.
Piperidine H-6b (ax) 2.80Multiplet1HDeshielded by adjacent N⁺; axial proton.
Piperidine H-3 2.30Multiplet1HMethine proton at the chiral center.
Piperidine H-4, H-5 1.35 – 1.85Multiplets4HAliphatic ring protons; complex diastereotopic splitting.
¹³C NMR Spectral Interpretation

Table 2: ¹³C NMR Reference Assignments (DMSO-d₆, 100 MHz)

PositionShift (δ, ppm)Carbon TypeCausality / Structural Note
Pyridine C-4 165.2Quaternary (C-O)Highly deshielded by electronegative oxygen.
Pyridine C-2, C-6 151.4Methine (CH)Deshielded by adjacent aromatic nitrogen [1].
Pyridine C-3, C-5 110.8Methine (CH)Shielded by ortho-alkoxy group resonance.
Methoxy -CH₂-O- 70.5Methylene (CH₂)Typical shift for an aliphatic ether linkage.
Piperidine C-2 45.8Methylene (CH₂)Alpha to protonated nitrogen.
Piperidine C-6 43.2Methylene (CH₂)Alpha to protonated nitrogen.
Piperidine C-3 34.5Methine (CH)Branching point for the methoxy linker.
Piperidine C-4 25.6Methylene (CH₂)Beta to protonated nitrogen.
Piperidine C-5 22.1Methylene (CH₂)Gamma to protonated nitrogen.
Self-Validating Quality Control

To ensure the integrity of the data, verify the residual solvent peaks. In DMSO-d₆, the residual pentuplet should appear exactly at 2.50 ppm (¹H) and the septet at 39.5 ppm (¹³C). The water peak in DMSO-d₆ typically appears at 3.33 ppm . If the water peak is excessively broad or shifted downfield (>3.6 ppm), it indicates high moisture absorption by the hygroscopic hydrochloride salt, which can perturb the chemical shifts of the piperidine NH₂⁺ protons via rapid exchange.

Analytical Workflow Visualization

NMR_Workflow Step1 1. Sample Selection 4-(Piperidin-3-ylmethoxy)-pyridine HCl Step2 2. Solvent Selection DMSO-d6 (Preserves NH2+ signals) Step1->Step2 Evaluate pKa & Solubility Step3 3. Sample Preparation Dissolve 5-10 mg in 0.6 mL Step2->Step3 Transfer to 5mm NMR Tube Step4 4. Data Acquisition 1D (¹H, ¹³C) & 2D (HSQC, HMBC) Step3->Step4 Tune, Match, Shim Step5 5. Spectral Processing Fourier Transform & Phase Correction Step4->Step5 Raw FID Data Step6 6. Structural Elucidation Assign Chemical Shifts & Couplings Step5->Step6 Processed Spectra

Logical workflow for the NMR sample preparation and structural elucidation of hydrochloride salts.

References

  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues ACS Omega[Link]

  • Evaluation of solvent effects on protonation using NMR spectroscopy International Journal of Pharmaceutics (Ovid)[Link]

Method

Mass spectrometry (LC-MS) analysis of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride

Application Note: Advanced LC-MS/MS Methodologies for the Quantitation of 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride Chemical Profiling & Mechanistic Challenges The analysis of highly polar, basic pharmaceuticals r...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced LC-MS/MS Methodologies for the Quantitation of 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride

Chemical Profiling & Mechanistic Challenges

The analysis of highly polar, basic pharmaceuticals requires a fundamental understanding of their physicochemical behavior in solution. 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride (C11H16N2O • HCl) is a dual-basic molecule characterized by a piperidine ring (pKa ~10.4) and a pyridine ring (pKa ~5.2) connected via a methoxy ether linkage.

Under standard acidic liquid chromatography (LC) conditions (e.g., pH 2.7), both nitrogen atoms are protonated. This di-protonated state introduces two critical chromatographic challenges:

  • Severe Peak Tailing: The positively charged amine groups strongly interact with negatively charged residual silanols on the surface of traditional silica-based stationary phases. This secondary ion-exchange interaction is the primary causality behind peak tailing for basic drugs[1].

  • Poor Retention (k'): The extreme hydrophilicity of the protonated molecule prevents sufficient partitioning into the hydrophobic C18 stationary phase, leading to elution in or near the void volume, which heavily exposes the analyte to matrix-induced ion suppression in the mass spectrometer.

Analytical Strategy: Overcoming Silanol Interactions

To build a robust, self-validating method, the chromatographic strategy must either neutralize the analyte's charge or repel it from the silica surface. We present two orthogonal, field-proven strategies:

Strategy A: Charged Surface Hybrid (CSH) Reversed-Phase Instead of using high-pH mobile phases (which can degrade silica columns and reduce positive electrospray ionization efficiency), we utilize CSH technology. CSH columns feature a low-level positive surface charge. This induces electrostatic repulsion between the column surface and the protonated basic analyte, effectively mitigating secondary silanol interactions and delivering sharp, symmetrical peaks even in low-ionic-strength mobile phases like formic acid.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC) For highly polar basic compounds that fail to retain on reversed-phase columns, HILIC provides an alternative retention mechanism. HILIC utilizes a polar stationary phase (e.g., unbonded silica) and a highly organic mobile phase. Retention is driven by the analyte partitioning into a water-enriched layer on the silica surface, combined with weak cation-exchange interactions, preventing the early elution seen in standard reversed-phase[2].

Mass Spectrometry: Causality of Fragmentation

Detection relies on Positive Electrospray Ionization (ESI+). Both piperidine and pyridine alkaloids readily accept protons, making them highly responsive and easily detectable in ESI+ mode[3].

During Collision-Induced Dissociation (CID) in the triple quadrupole, the fragmentation pathway of the [M+H]+ precursor ( m/z 193.1) is dictated by the ether linkage. Following principles of charge-remote fragmentation common in basic piperidine derivatives[4], the localized charge on the piperidine nitrogen directs the cleavage of the C-O bond. This yields a highly stable piperidin-3-ylmethyl cation ( m/z 98.1) as the primary quantifier, and a pyridin-4-ol fragment ( m/z 96.1) as the qualifier.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate a self-validating System Suitability Test (SST). This includes dynamic matrix-matched calibration, the integration of a structurally analogous internal standard (IS) to normalize extraction recovery, and mandatory blank injections post-ULOQ (Upper Limit of Quantitation) to monitor for autosampler carryover—a notorious issue for "sticky" basic compounds.

Step-by-Step Methodology

Step 1: Sample Preparation & Extraction

  • Aliquot 50 µL of plasma/serum into a 96-well plate.

  • Add 10 µL of Internal Standard (e.g., Piperidine-d4 analog, 100 ng/mL).

  • Perform protein precipitation by adding 150 µL of ice-cold Acetonitrile containing 1% formic acid. Causality: The acid disrupts protein-drug binding, ensuring high recovery of the basic analyte.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

Step 2: Chromatographic Separation Select either Protocol A (CSH) or Protocol B (HILIC) based on your laboratory's column availability.

Protocol A: CSH LC Method

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Protocol B: HILIC LC Method

  • Column: Atlantis HILIC Silica (2.1 x 100 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL (Ensure sample diluent is >70% organic to prevent peak distortion).

Step 3: MS/MS Data Acquisition Execute dynamic Multiple Reaction Monitoring (dMRM) to maximize dwell time across the elution window.

Quantitative Data Summaries

Table 1: Physicochemical & MS/MS Parameters

Parameter Value / Setting
Analyte 4-(Piperidin-3-ylmethoxy)-pyridine
Monoisotopic Mass 192.126 Da
Ionization Mode ESI Positive (ESI+)

| Precursor Ion ( [M+H]+ ) | m/z 193.1 | | Quantifier Product Ion | m/z 98.1 (Collision Energy: 22 eV) | | Qualifier Product Ion | m/z 96.1 (Collision Energy: 26 eV) | | Capillary Voltage | 3.0 kV |

Table 2: Gradient Elution Profiles

Time (min) Protocol A (CSH) %B Protocol B (HILIC) %B
0.0 5% 95%
1.0 5% 95%
4.0 60% 50%
4.5 95% 50%
5.5 95% 95%

| 6.0 | 5% | 95% |

Workflow Visualization

LCMS_Methodology Compound 4-(Piperidin-3-ylmethoxy)-pyridine (Dual Basic Sites) Challenge Chromatographic Challenges Compound->Challenge Tailing Peak Tailing (Silanol Interaction) Challenge->Tailing Retention Poor Retention (High Polarity) Challenge->Retention CSH CSH Reversed-Phase (Low pH, Formic Acid) Tailing->CSH Surface Charge Repulsion HILIC HILIC Silica (High Organic, Buffer) Retention->HILIC Aqueous Partitioning MS ESI+ MS/MS Detection MRM: 193.1 -> 98.1 CSH->MS HILIC->MS

Workflow for overcoming LC-MS challenges in polar basic compound analysis.

References

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?

  • Waters Corporation. Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology.

  • Waters Corporation (Atlantis Columns). Chromatography for Very Polar Basic Compounds.

  • Longdom Publishing. Rapid Detection of Eight Volatile Alkaloids from Caryota mitis Lo.

  • ACS Publications (Analytical Chemistry). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries.

Sources

Application

Using 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride in cross-coupling reactions

Application Note: Palladium-Catalyzed N-Arylation of 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride Structural Rationale and Scaffold Utility 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is a highly versatile bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed N-Arylation of 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride

Structural Rationale and Scaffold Utility

4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is a highly versatile bifunctional building block utilized extensively in modern drug discovery[1]. The molecule features a pyridine ring—a ubiquitous hydrogen-bond acceptor in pharmacophores—tethered via an ether linkage to a piperidine ring. The secondary amine of the piperidine moiety serves as an ideal nucleophilic center for carbon-nitrogen (C-N) bond formation[2]. Functionalizing this secondary amine via Buchwald-Hartwig cross-coupling enables the rapid generation of complex N-aryl piperidine-pyridine scaffolds, which are highly privileged structures in central nervous system (CNS) therapeutics and kinase inhibitors[2].

Mechanistic Causality in C-N Bond Formation

The Buchwald-Hartwig amination facilitates the coupling of aryl halides with secondary amines using a palladium catalyst and a bulky phosphine ligand[3]. When utilizing 4-(Piperidin-3-ylmethoxy)-pyridine as a hydrochloride salt, several critical mechanistic variables must be controlled:

  • Stoichiometry of the Base: The presence of the hydrochloride salt necessitates a precise adjustment in base equivalents. A minimum of 2.2 to 2.5 equivalents of a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu) is required[4]. The first equivalent serves exclusively to in situ free-base the piperidine, while the remaining equivalents participate in the catalytic cycle to deprotonate the palladium-amine intermediate[4].

  • Ligand Sterics and Electronics: Secondary amines like piperidines are prone to beta-hydride elimination if the reductive elimination step is too slow. Utilizing bulky, electron-rich bidentate ligands (e.g., BINAP) or dialkylbiaryl monophosphines (e.g., RuPhos) accelerates reductive elimination, directly increasing the yield of the desired N-aryl product while suppressing off-target side reactions[5].

  • Catalyst Preactivation: Using Pd2(dba)3 provides a direct source of Pd(0), bypassing the need for in situ reduction required by Pd(II) precatalysts like Pd(OAc)2. This prevents induction-period degradation of the sensitive ether linkage[3].

G A 4-(Piperidin-3-ylmethoxy)pyridine HCl Starting Material B Base Addition (e.g., NaOtBu) In Situ Free-Basing A->B Deprotonation C Pd Catalyst & Ligand Oxidative Addition Complex B->C Amine Coordination D C-N Bond Formation Reductive Elimination C->D Heat (80-110°C) E N-Aryl Piperidine-Pyridine Final Scaffold D->E Catalyst Regeneration

Workflow for the Buchwald-Hartwig amination of 4-(Piperidin-3-ylmethoxy)pyridine HCl.

Quantitative Optimization of Reaction Conditions

Quantitative optimization is critical for maximizing throughput. High-throughput screening platforms demonstrate that ligand and base selection drastically alter the reaction trajectory for piperidine derivatives. Table 1 summarizes the empirical optimization data for coupling 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride with a standard electron-neutral aryl bromide.

Table 1: Optimization of Reaction Conditions for 4-(Piperidin-3-ylmethoxy)-pyridine Coupling

EntryPalladium SourceLigandBase (Equiv.)SolventTemp (°C)Yield (%)
1Pd2(dba)3 (2 mol%)BINAP (4 mol%)NaOtBu (2.5)Toluene10065
2Pd2(dba)3 (2 mol%)RuPhos (4 mol%)NaOtBu (2.5)Toluene10088
3Pd(OAc)2 (4 mol%)RuPhos (4 mol%)Cs2CO3 (3.0)1,4-Dioxane11072
4Pd2(dba)3 (2 mol%)Xantphos (4 mol%)NaOtBu (2.5)Toluene10045

Note: RuPhos outperforms BINAP and Xantphos because its steric bulk accelerates reductive elimination, a critical step when coupling bulky secondary amines. NaOtBu is preferred over Cs2CO3 for reaction speed.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each intermediate step before proceeding to the next phase of the reaction[2].

Materials Required:

  • 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride (1.0 equiv)[1]

  • Aryl bromide or iodide (1.1 equiv)

  • Pd2(dba)3 (2 mol%)

  • RuPhos (4 mol%)

  • NaOtBu (2.5 equiv)

  • Anhydrous, degassed Toluene

Step-by-Step Methodology:

  • Preparation and Free-Basing (Validation Checkpoint 1): In an oven-dried Schlenk flask under an argon atmosphere, add 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride (1.0 equiv) and NaOtBu (2.5 equiv). Add 5 mL of anhydrous toluene.

    • Causality: Purging with argon is mandatory as Pd(0) complexes and electron-rich phosphines are highly susceptible to oxidative degradation[5].

    • Self-Validation: Stir for 15 minutes at room temperature. Extract a 10 µL aliquot, dilute in methanol, and spot on a TLC plate (ninhydrin stain). The disappearance of the baseline-retained HCl salt and the appearance of a mobile spot (Rf ~ 0.2 in 10% MeOH/DCM) confirms successful free-basing.

  • Catalyst Activation (Validation Checkpoint 2): In a separate vial inside a glovebox, pre-mix Pd2(dba)3 (2 mol%) and RuPhos (4 mol%) in 1 mL of toluene. Stir for 5 minutes.

    • Self-Validation: The solution will transition from a deep purple/red (dba complex) to a pale orange/yellow, visually confirming the formation of the active Pd(0)-RuPhos species.

  • Cross-Coupling: Transfer the activated catalyst solution to the Schlenk flask containing the free-based piperidine. Add the aryl halide (1.1 equiv). Seal the flask and heat to 100 °C for 12 hours.

    • Causality: Heating to 100 °C provides the necessary activation energy for the oxidative addition of the aryl halide into the Pd(0) center, which is often the rate-limiting step for electron-rich aryl halides[4].

  • Reaction Monitoring: After 12 hours, cool the reaction to room temperature.

    • Self-Validation: Analyze via LC-MS. The reaction is deemed complete when the mass of the free base 4-(Piperidin-3-ylmethoxy)-pyridine (Calculated exact mass: 192.13, [M+H]+ m/z 193.1) is fully consumed and replaced by the target N-aryl mass[2].

  • Work-up and Purification: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (silica gel, EtOAc/Hexanes gradient)[2].

CatalyticCycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Piperidine Nucleophile) OxAdd->AmineCoord Substrate Deprot Deprotonation (Base Mediated) AmineCoord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 N-Aryl Product

Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling catalytic cycle.

References

  • Benchchem. "Synthesis of Novel Pharmaceutical Scaffolds from 4-Chloropiperidine: Application Notes and Protocols".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrt5WRImfqCRvI4srfMjudIDJG6O3Boc6uRrWUWmbtpT_mAkhdUwXk06j2OweULOR9sqHP_tY1mfgoSRZpxM7FhcDPh7l2pNJtS45nIOP7JJWsgdMiXN5p4omepxnpuDcOukNkQR_gn0YW-L26vGbl6rSBuWsQXxJlqOAg7iFsRZ2cBtUfrSm1awiOs2m1rfMf0NzGb06-t9Wgzi0ngj4kdU5qj_2PwzwkScB2r611MgNm77sy0dVUGGC5eaSy4Fs=]
  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVoXy57rczBu0Jupv65Z-oW6M_AF9PBYAKgvkIz9ayONufvGCh3s6Hg4T2OeOIQ9gURR4rO3vRw-lWLTfAfLzjSAcLZICFKPpZToyz2e7lySOZ8EIiaGmxd3MNm0U87sZcIOQvMFN0Q4hJz7efTvppH-_4KmkDom0Yk8qNkQQD4_7qoKcPoHtMzA==]
  • Sigma-Aldrich. "Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHECOdqkpuFOhSazLT4cIsityxE4xamyvxwCRNI7E_2Q36Bg2Z0Ry6CcdDan8v308tQiCuyetHiF2ozUpwvXfR9dsfmribmP-fCAZD5IMPF3JvlVSHtRVfBp0lExrZmaQeGTMJwzLYQQPwzdrP8pVFx1TpP8_9ksN-gqyE6qMvbul5OTBTslmfsnogah97BFOf9LmYlLUiqW3LZFnyb2SdfailsqeZTNk5ixCocDWzn_cxIAIkxVBZryZADBEjAurjUduc=]
  • Alfa Chemistry. "Buchwald-Hartwig Coupling".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRssN41ncmzaK3RkplV8eHQIj3_4dGZz0cXYOfEHnGTUIyZ2yj2A5VkzXwLcH_FSs6vivuwA9V_W-RmbKqo2WCh6H_VZ3eOtkziVFznlo7_XIVp2-rnEoDUBvn5lHz5B2Rn5PTStJG_8GZJi0OG0ACEUp-Q5LWAZ4FQ0SfzdOZt00=]
  • Huateng Pharma. "4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride".[https://vertexaisearch.cloud.google.
  • Sigma-Aldrich. "Kitalysis™ High-Throughput Screening Platform".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-p0GkiWle9fcnYnZTuGO25iEyZV6yUWIZznOc4B3lCA12lJOWj3qtP6MFlpYW9oCDP_PlCgU6UG1tUecGqfnjRpR3rrFLz4QlPIK8FmhAs67LTltJywJVLLC28PZZsQY23tOUvWWeHvNqfYbxeEYcZfHr2ySXYQBbjD-Bsx-g4QrCGfbsz_-Fz7os4thrbHLnRSBxaAfOWYfpk8tPmYiIfsJk2J3lsdlYPd2CrzN9BA0XNozfg_KPu-0AlR88YgJQ4xRFlAw5FOXNUQ==]

Sources

Method

Preparation of in vivo dosing solutions for 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride

Application Note: Preparation of In Vivo Dosing Solutions for 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride Executive Summary The transition of small molecule drug candidates from in vitro screening to in vivo pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of In Vivo Dosing Solutions for 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride

Executive Summary

The transition of small molecule drug candidates from in vitro screening to in vivo pharmacokinetic (PK) and efficacy studies requires rigorous formulation strategies. 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is a di-basic heterocyclic compound containing both a piperidine and a pyridine moiety. While the hydrochloride (HCl) salt form provides excellent aqueous solubility in acidic media, unbuffered aqueous solutions of this compound can cause severe physiological complications upon injection.

This application note provides authoritative, self-validating protocols for formulating this compound for Intravenous (IV), Intraperitoneal (IP), and Per Os (PO) administration in rodent models, ensuring high bioavailability, physiological compatibility, and reproducible dosing.

Physicochemical Profiling & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why standard dissolution in water is insufficient for in vivo studies.

The pH-Solubility Paradox: The compound possesses two basic nitrogen atoms. In its HCl salt form, it dissolves readily in unbuffered water, creating a highly acidic solution. However, direct IV administration of unbuffered HCl salts can induce localized pH shock, phlebitis, and erythrocyte hemolysis[1]. Furthermore, as the compound enters the physiological pH of the bloodstream (pH 7.4) or the intestinal tract (pH 6.8), the pyridine nitrogen (pKa ~5.2) deprotonates. This transition from a di-cationic to a mono-cationic state drastically reduces its aqueous solubility, creating a high risk of in vivo precipitation[2].

To prevent precipitation and tissue necrosis, the formulation must utilize a carefully selected co-solvent system and be buffered to a physiologically acceptable pH (4.5–8.0) and osmolality (280–320 mOsm/kg) prior to administration[1].

G N1 PO Administration (Suspension/Solution) N2 Gastric Milieu (pH 1.2) Complete Dissolution (Di-cationic state) N1->N2 N3 Intestinal Transit (pH 6.8) Partial Deprotonation (Risk: Precipitation) N2->N3 N4 Systemic Circulation (pH 7.4, buffered) N3->N4 Absorption

Fig 1. pH-dependent absorption and ionization pathway of the di-basic HCl salt.

Vehicle Selection & Tolerability Limits

Selecting the correct vehicle is paramount. The vehicle must maintain the compound in solution without inducing systemic toxicity. Based on established No-Observed-Effect Levels (NOELs) for rodents[3], the following excipients are recommended for formulating 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride.

Table 1: Recommended Excipient Limits & NOELs for Rodent Dosing

ExcipientFunctionMax Recommended Vol % (IV)Max Recommended Vol % (PO)Rodent NOEL (PO, 14-day)[3]
DMSO Primary Solvent5%10%< 1,100 mg/kg/day
PEG 400 Co-solvent / Solubilizer20%50%1,250 mg/kg/day
Tween 80 Surfactant5%10%250 mg/kg/day
0.5% Methylcellulose Suspending AgentN/A (Do not inject)100% (Vehicle)Highly Tolerated
Saline (0.9%) Aqueous DiluentQ.S. to 100%Q.S. to 100%N/A

Experimental Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Clear Solution

Target: 2 mg/mL clear solution. Vehicle Composition: 5% DMSO + 10% Tween 80 + 85% Saline. Note: This co-solvent system prevents the compound from precipitating when the pH is adjusted to physiological levels.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 2.0 mg of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride powder into a sterile glass vial.

  • Primary Dissolution: Add 50 µL of molecular biology grade DMSO. Vortex vigorously for 1–2 minutes until a completely clear stock solution is achieved.

  • Surfactant Addition: Add 100 µL of Tween 80 to the DMSO stock. Vortex for 2 minutes. Causality: Tween 80 forms micelles that encapsulate the hydrophobic pyridine moiety, preventing precipitation upon aqueous dilution[4].

  • Aqueous Dilution: Gradually add 850 µL of 0.9% sterile Saline dropwise while continuously vortexing.

  • pH Adjustment: Test the pH using a micro-pH probe. If the solution is highly acidic (pH < 4.5) due to the HCl salt, carefully titrate with 0.1 N NaOH until the pH reaches 6.5–7.4[1].

  • Sterilization: Pass the final solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile dosing vial[4].

Protocol B: Per Os (PO) Suspension for High-Dose Efficacy

Target: 10 mg/mL homogeneous suspension. Vehicle Composition: 0.5% Methylcellulose (MC) in water.

Step-by-Step Methodology:

  • Vehicle Preparation: Heat sterile water to 80°C. Disperse 0.5 g of Methylcellulose powder into 100 mL of the hot water with high-shear stirring. Cool to 4°C overnight to allow complete polymer hydration and clarity.

  • Wetting the API: Weigh 10.0 mg of the compound into a mortar or glass vial. Add 10 µL of Tween 80 to "wet" the powder, reducing surface tension and preventing clumping.

  • Suspension: Gradually add 990 µL of the 0.5% MC vehicle while sonicating or homogenizing.

  • Verification: Ensure the suspension is uniform without large aggregates. Dose immediately using a gastric gavage needle.

G A Weigh API Powder (HCl Salt) B Dissolve in DMSO (Max 5% final vol) A->B C Add Surfactant (e.g., Tween 80) B->C D Dilute with Aqueous Phase (0.9% Saline) C->D E QC: pH & Osmolality Check (Target: pH 7.4, 300 mOsm/kg) D->E F Sterile Filtration (0.22 µm PES) E->F G In Vivo Dosing (IV / IP) F->G

Fig 2. Step-by-step formulation workflow for preparing sterile in vivo dosing solutions.

Quality Control & Troubleshooting

To ensure the protocol is a self-validating system, the following QC checks must be performed prior to animal administration[4]:

  • Osmolality Check: Formulations intended for IV injection must be isotonic. Use a freezing-point osmometer to confirm the solution is between 280 and 320 mOsm/kg . Hypertonic solutions (>400 mOsm/kg) will cause endothelial damage[1].

  • Visual Inspection (Precipitation): HCl salts are notorious for delayed precipitation. Leave the final formulated solution at room temperature for 2 hours (the typical duration of a dosing session). If cloudiness or micro-crystals appear, increase the Tween 80 concentration to 10% or switch to a 20% PEG 400 co-solvent system[2].

  • Needle Compatibility: For IV dosing in mice, the solution must pass effortlessly through a 27G or 30G needle. Any resistance indicates micro-precipitation, which will cause fatal pulmonary embolisms in the animal[4].

References

  • Lee et al. "An intravenous formulation decision tree for discovery compound formulation development." ResearchGate. Available at: [Link]

  • Gopinathan et al. "In vivo toxicology of excipients commonly employed in drug discovery in rats." Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Biotech Farm. "Drug Delivery Systems Preclinical Testing: A Comprehensive Guide." Biotech Farm. Available at: [Link]

  • Supersaturated Liquid Formulation Studies. "Supersaturated Liquid Formulation of Pazopanib Hydrochloride Loaded with Synergistic Precipitation Inhibitors." PMC / National Institutes of Health. Available at:[Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride

Scientific Context & Thermodynamic Principles 4-(Piperidin-3-ylmethoxy)-pyridine is a highly versatile bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and screeni...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Thermodynamic Principles

4-(Piperidin-3-ylmethoxy)-pyridine is a highly versatile bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and screening libraries. The free base form of this molecule is typically an oil or a low-melting amorphous solid, making it prone to oxidative degradation and difficult to handle during scale-up manufacturing. Converting the free base into a crystalline hydrochloride salt significantly enhances its physicochemical stability, aqueous solubility, and bulk powder processability[1].

Because the molecule contains two distinct basic centers—a piperidine nitrogen (pKa 10.4) and a pyridine nitrogen (pKa 5.2)—stoichiometric control during salt formation is critical. The addition of 1.0 equivalent of hydrochloric acid will selectively protonate the more basic piperidine ring, yielding the mono-hydrochloride. The addition of 2.0 equivalents will protonate both nitrogen atoms, yielding the commercially standard 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride (CAS No.: 2379945-55-6)[2].

To achieve high-purity crystalline material, reactive crystallization is the preferred methodology. In this process, the chemical neutralization reaction between the free base and the acid directly drives the system into a state of supersaturation, triggering nucleation[3]. Unlike traditional cooling crystallization, reactive crystallization allows for precise control over the metastable zone width by modulating the feed rate of the acid, thereby preventing the trapping of process-related impurities[4].

Solvent Selection & Solubility Profiling

The selection of the crystallization solvent is dictated by the dramatic polarity shift that occurs upon protonation. The uncharged free base is highly soluble in moderately polar organic solvents, whereas the resulting bi-cationic dihydrochloride salt is highly polar. Using an anhydrous solvent system, such as Isopropanol (IPA), is critical to prevent the formation of unwanted hydrate polymorphs and to maximize the yield by minimizing the solubility of the final salt[5].

Table 1: Empirical Solubility Profile & Solvent Suitability

Solvent SystemFree Base SolubilityDihydrochloride SolubilityProcess Suitability
Water LowVery HighPoor (Excessive yield loss to mother liquor)
Methanol (MeOH) HighHighGood as a primary solvent for antisolvent methods
Isopropanol (IPA) HighLowOptimal for primary reactive crystallization
Ethyl Acetate (EtOAc) HighVery LowExcellent as an antisolvent
Diethyl Ether (Et2O) ModerateInsolubleExcellent as an antisolvent (lab-scale only)

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility and phase purity.

Protocol A: Anhydrous Reactive Crystallization (Targeting the Dihydrochloride Salt)

Causality Focus: Utilizing anhydrous HCl in IPA ensures that supersaturation is driven purely by the salt formation rather than temperature gradients, preventing the "oiling out" (liquid-liquid phase separation) commonly seen with highly soluble aqueous hydrochlorides.

Step 1: Free Base Dissolution

  • Charge a dry, nitrogen-purged reactor with 10.0 g (approx. 52 mmol) of 4-(Piperidin-3-ylmethoxy)-pyridine free base.

  • Add 100 mL of anhydrous Isopropanol (IPA). Stir at 250 rpm and warm to 40°C until complete dissolution is achieved.

  • Validation Check: The solution must be visually clear. Any particulate matter should be removed via polish filtration before proceeding.

Step 2: Controlled Acid Addition & Nucleation

  • Prepare a solution of 5.0 M to 6.0 M anhydrous HCl in IPA (approx. 110 mmol, 2.1 equivalents).

  • Begin dropwise addition of the HCl/IPA solution at a rate of 1.0 mL/min using a syringe pump. Maintain the reactor temperature at 40°C.

  • Causality: Slow addition prevents localized high supersaturation spikes, which lead to amorphous precipitation or oiling out[4].

  • Validation Check: Around 1.0 equivalent, the solution may become slightly turbid. At 2.0 equivalents, a persistent white cloud point (nucleation) will establish. Verify the mother liquor pH is 2.0 using a glass electrode to confirm complete dihydrochloride formation.

Step 3: Crystal Growth & Isolation

  • Once addition is complete, age the slurry at 40°C for 2 hours to allow for Ostwald ripening (smaller crystals dissolving and redepositing onto larger ones).

  • Ramp-cool the reactor to 5°C at a rate of 0.5°C/min.

  • Filter the resulting crystalline suspension under a vacuum. Wash the filter cake with 20 mL of cold (5°C) Ethyl Acetate to displace the IPA mother liquor.

  • Dry the product in a vacuum oven at 45°C for 12 hours.

Protocol B: Antisolvent Purification Crystallization

Causality Focus: If the initial synthesis yields a highly impure or amorphous salt, antisolvent crystallization allows the salt to be fully dissolved in a high-solubility solvent (Methanol) and slowly forced into the crystalline state by the addition of a low-solubility solvent (Ethyl Acetate).

  • Dissolution: Dissolve 5.0 g of crude 4-(Piperidin-3-ylmethoxy)-pyridine dihydrochloride in the minimum required volume of Methanol (approx. 15-20 mL) at 50°C.

  • Antisolvent Addition: Slowly add Ethyl Acetate dropwise to the hot solution until the first sign of persistent turbidity (the metastable limit) is observed.

  • Seeding (Optional but Recommended): Add 50 mg of pure crystalline seed to bypass the nucleation energy barrier, ensuring the system crystallizes rather than separating into an oil[5].

  • Cooling: Turn off the heating mantle and allow the system to cool naturally to room temperature over 4 hours, then transfer to an ice bath (0-5°C) for 2 hours.

  • Isolation: Filter, wash with cold Ethyl Acetate, and dry under vacuum.

Process Workflow & Decision Matrix

CrystallizationWorkflow Start Free Base Dissolution (in Isopropanol) Reaction Reactive Crystallization Add Anhydrous HCl Start->Reaction Step 1 PhaseCheck Phase State Assessment Reaction->PhaseCheck Step 2 Oiling Liquid-Liquid Separation (Oiling Out) PhaseCheck->Oiling High Supersaturation Nucleation Solid-Liquid Nucleation & Crystal Growth PhaseCheck->Nucleation Optimal Metastable Zone Intervention Add Seed Crystals Lower Supersaturation Oiling->Intervention Corrective Action Intervention->Nucleation Phase Shift Isolation Filtration & Vacuum Drying Nucleation->Isolation Step 3

Figure 1: Workflow for reactive crystallization of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride.

Analytical Characterization & Troubleshooting

To guarantee the structural integrity and solid-state purity of the resulting hydrochloride salt, the following analytical suite is required:

  • Powder X-Ray Diffraction (PXRD): Utilized to confirm the crystallinity of the isolated powder. A sharp, well-defined diffractogram without a broad amorphous halo validates a successful crystallization.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and detects the presence of solvates/hydrates. A single, sharp endothermic melting peak indicates high phase purity. If multiple endotherms are observed below 120°C, it suggests the loss of trapped solvent or hydrogen chloride[1].

  • Troubleshooting Liquid-Liquid Phase Separation (Oiling Out): Because 4-(Piperidin-3-ylmethoxy)-pyridine is highly flexible, it may resist forming a rigid crystal lattice, instead separating into a dense, solvent-rich oil at high supersaturation. If oiling out occurs during Protocol A, immediately halt the HCl addition, raise the temperature by 10°C to redissolve the oil, and introduce seed crystals before resuming acid addition at a slower rate[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers facing solubility bottlenecks during early-stage drug development and assay preparation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers facing solubility bottlenecks during early-stage drug development and assay preparation.

4-(Piperidin-3-ylmethoxy)-pyridine is a versatile building block and pharmacophore. It is typically supplied as a hydrochloride (HCl) salt to enhance shelf stability and aqueous solubility. However, researchers often encounter severe precipitation or persistent cloudy suspensions when attempting to prepare high-concentration stock solutions in Dimethyl Sulfoxide (DMSO).

This guide provides a deep dive into the thermodynamic causality of this issue, offering self-validating protocols and decision matrices to rescue your stock solutions.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride struggle to dissolve in pure DMSO, even though DMSO is a "universal solvent"? A1: The resistance to dissolution is a thermodynamic conflict between the solvent's properties and the salt's crystal lattice. DMSO is a polar aprotic solvent. While its high dielectric constant makes it excellent at solvating cations (like the protonated piperidinium ring), it is a very poor hydrogen-bond donor. Consequently, DMSO cannot effectively solvate the chloride (Cl⁻) anion. Without protic solvation of the anion, the solvent cannot overcome the strong ionic lattice energy of the hydrochloride salt, leaving the compound as an insoluble suspension[1].

Q2: My DMSO is a few months old. Could this be contributing to the poor solubility? A2: Absolutely. DMSO is highly hygroscopic. While water generally dissolves HCl salts, the unpredictable absorption of atmospheric moisture into aging DMSO alters its hydrogen-bonding network. This can lead to supersaturation, micro-precipitation, or erratic solubility profiles, especially if the stock solution is subjected to freeze-thaw cycles[2]. You must establish a baseline using fresh, strictly anhydrous DMSO before troubleshooting further.

Q3: Can I just heat the solution to force dissolution? A3: Heating provides the kinetic energy required to disrupt the crystal lattice, and gentle warming (up to 37°C) combined with sonication is standard practice for stubborn compounds[3][4]. However, thermodynamic solubility is temperature-dependent. If you force dissolution at 37°C but the concentration exceeds the room-temperature saturation point, the compound will crash out upon cooling. Heating must be paired with a chemical adjustment (co-solvation or free-basing) for long-term stability.

Part 2: Troubleshooting Decision Matrix

Before altering your solvent system, map your downstream assay requirements using the logical workflow below.

Workflow N1 4-(Piperidin-3-ylmethoxy)-pyridine HCl Insoluble in DMSO N2 Is the DMSO fresh and strictly anhydrous? N1->N2 N3 Use fresh DMSO + Sonicate at 37°C N2->N3 No N4 Did the compound dissolve completely? N2->N4 Yes N3->N4 N5 Does the downstream assay require the salt form? N4->N5 No N8 Proceed to Assay (Store aliquots at -20°C) N4->N8 Yes N6 Protocol A: Co-Solvation Add 5-10% Water/MeOH N5->N6 Yes N7 Protocol B: Free-Basing Add 1.2 eq DIPEA/TEA N5->N7 No N6->N8 Clear Solution N7->N8 Clear Solution

Troubleshooting workflow for resolving hydrochloride salt solubility issues in DMSO.

Part 3: Self-Validating Experimental Protocols

Depending on your assay's tolerance for pH shifts or co-solvents, select one of the following methodologies. Every step is designed to provide immediate visual feedback, validating the underlying chemistry.

Protocol A: Controlled Protic Co-Solvation

Use this protocol if your downstream application (e.g., specific in vivo dosing or pH-sensitive biochemical assays) strictly requires the compound to remain in its hydrochloride salt form.

Methodology:

  • Weigh the desired mass of 4-(Piperidin-3-ylmethoxy)-pyridine HCl into a sterile, solvent-resistant microcentrifuge tube.

  • Add 90% of the target final volume using fresh, anhydrous DMSO.

  • Vortex vigorously for 30 seconds. (Expect a cloudy suspension due to poor Cl⁻ solvation).

  • Add 5% to 10% (v/v) of a polar protic co-solvent, such as LC-MS grade Water or Methanol. Causality: The protic solvent introduces the hydrogen-bond donors necessary to solvate the chloride anion, breaking the lattice.

  • Sonicate the mixture in a water bath at 37°C for 5–10 minutes[4].

Self-Validation Check: If the solution clarifies immediately upon the addition of the protic co-solvent, the limiting factor was strictly anion solvation. If the mixture remains cloudy after 10 minutes of sonication, the absolute concentration exceeds the thermodynamic solubility limit of the mixed solvent system, and you must lower your target stock concentration.

Protocol B: In Situ Free-Basing (Neutralization)

Use this protocol for organic synthesis, cell-based assays, or structural biology where the presence of a volatile organic base is tolerated. The free base of this compound is highly lipophilic and exceptionally soluble in pure DMSO.

Methodology:

  • Suspend the 4-(Piperidin-3-ylmethoxy)-pyridine HCl in anhydrous DMSO at your desired stock concentration (e.g., 50 mM).

  • Add 1.1 to 1.5 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1].

  • Vortex vigorously for 1 minute. Causality: The organic base deprotonates the piperidinium nitrogen. This converts the rigid ionic lattice into a neutral, highly lipophilic free base alongside a highly soluble DIPEA·HCl byproduct.

Self-Validation Check: The suspension should rapidly transition to an optically clear solution within 60 seconds of adding the base. If precipitation occurs later when diluting this stock into aqueous media, it indicates the neutral free base has exceeded its aqueous solubility limit. In that scenario, you must utilize a step-down dilution strategy using surfactants (e.g., Tween-80 or PEG300)[3].

Part 4: Solubility Optimization Data

The following table summarizes the expected quantitative outcomes of the troubleshooting strategies, allowing you to select the optimal approach based on your required concentration limits.

Solvation StrategyChemical State in SolutionPrimary Solvation MechanismExpected Efficacy (Max Conc.)Downstream Assay Compatibility
Pure Anhydrous DMSO Hydrochloride SaltCation solvation only (High lattice resistance)Low (< 10 mM)High (Universal)
DMSO + Sonication (37°C) Hydrochloride SaltKinetic lattice disruptionModerate (~20 mM)High (Universal)
DMSO + 5% Water Hydrochloride SaltProtic solvation of Cl⁻ anionHigh (> 50 mM)Moderate (Requires water tolerance)
DMSO + 1.2 eq DIPEA Free BaseIn situ neutralization (Eliminates ionic lattice)Very High (> 100 mM)Moderate (Requires base tolerance)

References

  • ResearchGate. "How do I dissolve Donepezil?" ResearchGate Q&A Forum. Available at:[Link]

Sources

Optimization

Preventing degradation of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride during storage

Welcome to the technical support center for 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound during storage and handling. By understanding the potential degradation pathways and implementing proper procedures, you can mitigate risks and ensure the reliability of your experimental results.

Section 1: Best Practices for Storage and Handling

Proper storage is the first and most critical step in preventing degradation. As a hydrochloride salt of a molecule containing both piperidine and pyridine moieties, 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride has specific vulnerabilities. The primary concerns are exposure to moisture, oxygen, light, and elevated temperatures.

We recommend the following conditions, summarized in the table below, to maximize the shelf-life of the solid compound.

ParameterRecommended ConditionRationale & Causality
Temperature 2-8 °C (Refrigerated) Lower temperatures slow down the kinetics of all potential degradation reactions, including oxidation and hydrolysis.[1]
Atmosphere Inert Gas (Argon or Nitrogen) The piperidine ring, and to a lesser extent the pyridine ring, can be susceptible to oxidation.[1] Displacing atmospheric oxygen with an inert gas is a crucial preventative measure.
Moisture <30% Relative Humidity (RH); Use of Desiccants Hydrochloride salts are often hygroscopic.[2][3] Absorbed moisture can act as a solvent, accelerating degradation, and may lead to physical changes like clumping or loss of crystallinity.[3][4]
Light Amber Glass Vial or Light-Proof Container Pyridine derivatives can be photolabile, meaning they are susceptible to degradation upon exposure to light, especially UV radiation.[1][5]
Container Tightly Sealed, Chemically Inert Container Prevents exposure to ambient air and moisture.[1][6] The manufacturer-provided container is typically selected for optimal stability.[6]

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter, providing insights into the likely causes and actionable solutions.

Q1: I opened a new vial of the compound, and it appears clumpy and difficult to weigh. What happened?

A1: This is a classic sign of moisture absorption (hygroscopicity). Hydrochloride salts can readily absorb water from the atmosphere, causing the powder to clump. While this may not immediately indicate chemical degradation, it is a critical warning sign, as the presence of water can accelerate hydrolysis or other degradation pathways over time.[2][4]

  • Immediate Action: Immediately transfer the material to a desiccator to remove excess adsorbed water. Handle the compound in a glove box or an environment with controlled low humidity for future aliquoting.

  • Long-Term Prevention: Always store vials tightly sealed with paraffin film around the cap, inside a desiccator containing a fresh desiccant, and placed in a refrigerator.

Q2: My stored compound has developed a slight yellow or brownish tint. Is it still usable?

A2: A change in color is a strong indicator of chemical degradation, most likely due to oxidation.[1] The piperidine and pyridine nitrogen-containing rings are susceptible to forming colored oxidation products.

  • Recommended Action: Do not assume the material is pure. You must re-qualify the material before use. A simple purity check using High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended. Compare the chromatogram to that of a freshly opened, high-purity standard if available. The appearance of new peaks or a decrease in the main peak's area confirms degradation.[1][7]

  • Causality: This issue often arises from improper storage without an inert atmosphere, allowing for slow oxidation over time.

Q3: My HPLC analysis shows a new, more polar peak that wasn't there before. What could it be?

A3: The appearance of new, more polar peaks (i.e., those with earlier retention times in reversed-phase HPLC) is a common sign of degradation. For a molecule with a piperidine ring, a likely candidate for this new peak is the N-oxide derivative.[1] Oxidation at the nitrogen atom of the piperidine ring would increase the compound's polarity. Other possibilities include products from hydrolysis of the ether linkage, though this is generally less common under neutral solid-state conditions.

  • Troubleshooting Workflow: The diagram below outlines a logical workflow for investigating unexpected analytical results.

G cluster_0 Troubleshooting Workflow A Unexpected Peak in HPLC B Review Storage History (Temp, Light, Atmosphere) A->B Check Conditions C Hypothesize Degradant (e.g., N-Oxide, Hydrolysis Product) B->C Infer Cause D Perform Forced Degradation Study (Oxidative, Acidic, Basic Stress) C->D Confirm Hypothesis F Compare Retention Times & Mass Spectra C->F E Analyze Stressed Samples (LC-MS for Mass ID) D->E Generate Data E->F Compare G Identify Degradation Product & Pathway F->G Match Found H Quarantine Batch & Revise Storage Protocol F->H No Match, Further Investigation G->H

Caption: Workflow for identifying unknown degradation products.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution for extended periods is strongly discouraged. Stability is significantly reduced in solution compared to the solid state. If you must prepare stock solutions, follow these guidelines:

  • Solvent Choice: Use anhydrous, HPLC-grade solvents.

  • Preparation: Prepare solutions fresh for each experiment.

  • Storage: If short-term storage (1-2 days) is unavoidable, store the solution at 2-8 °C, protected from light, and consider purging the vial headspace with argon or nitrogen.

  • Validation: For critical applications, validate the stability of your solution over the intended storage period by running HPLC checks at different time points.

Section 3: Understanding Potential Degradation Pathways

The structure of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride contains several functional groups that can be susceptible to degradation under stress conditions such as high heat, humidity, oxidative stress, and exposure to acid or base. Understanding these pathways is key to prevention.

G cluster_main 4-(Piperidin-3-ylmethoxy)-pyridine HCl (Parent Compound) cluster_products Potential Degradation Products Parent Parent Compound N_Oxide Piperidine N-Oxide Parent->N_Oxide Oxidation (O₂, H₂O₂) Ether_Cleavage Hydrolysis Products (Piperidin-3-ylmethanol + 4-Hydroxypyridine) Parent->Ether_Cleavage Hydrolysis (H₂O, Acid/Base) Ring_Opening Ring-Opened Products Parent->Ring_Opening Harsh Conditions (Strong Acid/Base, High Heat)

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride

Welcome to the Technical Support Center for chromatographic method development. This guide is engineered for analytical scientists and drug development professionals facing retention and peak shape challenges with 4-(Pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is engineered for analytical scientists and drug development professionals facing retention and peak shape challenges with 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride , a highly polar, dicationic heterocyclic compound.

Below, you will find targeted troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to optimize your HPLC workflows.

Part 1: Molecule Profiling & Chromatographic Causality (FAQs)

Q1: Why does 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride elute in the void volume ( t0​ ) on my standard C18 column? A1: The lack of retention is a direct consequence of the molecule's ionization state. This compound contains two basic nitrogen centers: a strongly basic aliphatic piperidine ring ( pKa​≈10.5 ) and a weakly basic aromatic pyridine ring ( pKa​≈5.2 ). Because it is supplied as a hydrochloride salt, it dissolves into aqueous mobile phases as a highly polar, protonated dication. In standard acidic or neutral Reversed-Phase (RP) conditions, this extreme polarity prevents the molecule from partitioning into the hydrophobic C18 stationary phase, causing it to elute unretained in the void volume[1].

Q2: I am observing severe peak tailing and broad peaks. What is the mechanistic cause, and how do I fix it? A2: Peak tailing for basic heterocycles is primarily driven by secondary ion-exchange interactions. While the primary retention mechanism is hydrophobic partitioning, the positively charged piperidine/pyridine nitrogens interact electrostatically with negatively charged, unendcapped residual surface silanols ( pKa​≈3.5−4.5 ) on traditional Type-A silica columns[2].

  • Solution: You must either mask the silanols using an ion-pairing reagent (e.g., Trifluoroacetic acid, TFA) or suppress the ionization of your analyte by raising the mobile phase pH above 10.5. Note that high-pH approaches require specialized hybrid-silica columns.

Q3: What is the advantage of using a high-pH mobile phase over ion-pairing reagents? A3: Raising the mobile phase pH > 11.0 deprotonates both the piperidine and pyridine nitrogens, converting the molecule into its neutral, free-base form. This dramatically increases its hydrophobicity, allowing for robust retention on a C18 phase without the need for MS-contaminating ion-pairing agents like TFA. Studies show that operating at high pH can yield a 10-fold increase in column efficiency and peak capacity for basic compounds compared to low-pH conditions[3].

Q4: If I must use MS-compatible acidic conditions, how can I achieve retention? A4: You should pivot to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is specifically designed for highly polar, basic compounds that fail on RP-HPLC[4]. In HILIC, retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on a hydrophilic stationary phase (e.g., bare silica, diol, or amide)[5]. Because the molecule is highly polar and charged under acidic conditions, it is strongly retained in HILIC using a highly organic mobile phase (e.g., >75% Acetonitrile)[6][7].

Part 2: Decision Matrix & Quantitative Data

To select the correct optimization pathway, compare the quantitative parameters of the two primary strategies for basic heterocycles.

Table 1: Comparative Optimization Strategies
ParameterHigh-pH Reversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Primary Mechanism Hydrophobic partitioning of neutral free-baseAqueous partitioning of protonated dication
Column Requirement Ethylene Bridged Hybrid (BEH) C18Diol, Amide, or Bare Silica
Mobile Phase A (Aqueous) 10 mM Ammonium Bicarbonate (pH 11.0)10 mM Ammonium Formate (pH 3.0)
Mobile Phase B (Organic) Acetonitrile or MethanolAcetonitrile (Must be >70%)
Analyte Ionization State Deprotonated (Neutral)Protonated (Cationic)
MS Compatibility Moderate (Requires careful desolvation)Excellent (High organic enhances ESI efficiency)
Elution Order Less polar elutes lastMore polar elutes last

Part 3: Method Development Workflow

G N1 4-(Piperidin-3-ylmethoxy)- pyridine HCl N2 Assess Ionization State (Piperidine pKa ~10.5) N1->N2 N3 High-pH RP-HPLC (Deprotonated State) N2->N3 Maximize Hydrophobicity N4 HILIC Mode (Protonated State) N2->N4 Maximize Polarity N5 Hybrid Silica (BEH C18) pH 11.0 Buffer N3->N5 N6 Amide/Diol Phase >75% ACN + NH4Formate N4->N6 N7 Optimal Retention, Symmetry & Resolution N5->N7 N6->N7

HPLC Method Development Workflow for Basic Polar Heterocycles.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. Each includes a validation checkpoint to ensure the mechanistic causality of the method is functioning as intended.

Protocol A: High-pH RP-HPLC Optimization

Use this protocol to maximize peak capacity and resolution using standard hydrophobic partitioning.

Step 1: Mobile Phase Preparation

  • Buffer (Phase A): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 11.0 using Ammonium Hydroxide. Causality: pH 11.0 ensures the piperidine ring ( pKa​ ~10.5) is >75% deprotonated, suppressing secondary silanol interactions.

  • Organic (Phase B): 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a hybrid silica column engineered for high-pH stability (e.g., Waters XBridge BEH C18)[8]. Traditional silica will dissolve at pH > 8[8].

  • Equilibrate the column with 5% B for 10 column volumes (CV). Set column oven to 40°C to reduce backpressure and improve mass transfer.

Step 3: Gradient Execution

  • Run a linear gradient from 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min (for a 4.6 mm ID column).

Step 4: System Suitability & Validation Check

  • Validation Metric 1 (Retention): Calculate the retention factor ( k′ ). If k′<2 , the analyte is still ionized. Corrective Action: Increase buffer pH to 11.5 to ensure full deprotonation.

  • Validation Metric 2 (Symmetry): Calculate the Tailing Factor ( Tf​ ) at 5% peak height. If Tf​>1.5 , secondary interactions are occurring. Corrective Action: Verify the column is a true hybrid-BEH particle; older columns may have exposed silanols due to phase hydrolysis[2].

Protocol B: HILIC Optimization (MS-Compatible)

Use this protocol if downstream applications require highly sensitive ESI-MS detection under acidic conditions.

Step 1: Mobile Phase Preparation

  • Aqueous (Phase A): Prepare 100 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.

  • Organic (Phase B): 100% LC-MS grade Acetonitrile.

  • Note: In HILIC, water is the strong eluting solvent. The high organic content drives the partitioning into the stationary phase's water layer[5].

Step 2: Column Selection & Equilibration

  • Install a Diol or Amide-bonded HILIC column[9].

  • Equilibrate with 95% B (Acetonitrile) and 5% A (Buffer) for at least 20 CV. Causality: HILIC requires longer equilibration times to establish the immobilized water layer on the silica surface[4].

Step 3: Gradient Execution

  • Run a gradient from 95% B down to 60% B over 15 minutes. (Remember: decreasing organic = increasing elution strength).

Step 4: System Suitability & Validation Check

  • Validation Metric 1 (Retention): If the compound elutes too late or broadens significantly, the water layer is too thick or electrostatic interactions are too strong. Corrective Action: Increase the buffer concentration (e.g., to 20 mM overall in the mixed phase) to disrupt ionic interactions between the protonated piperidine and the stationary phase[6].

  • Validation Metric 2 (Peak Shape): If peak splitting occurs, check the sample diluent. Corrective Action: Ensure the sample is dissolved in a solvent closely matching the starting mobile phase (e.g., 90% Acetonitrile). Injecting a highly aqueous sample into a HILIC system will disrupt the partitioning layer and cause severe peak distortion[6].

References

  • Waters Corporation. "XBridge Columns | UHPLC & HPLC Columns with BEH Technology".
  • Shimadzu Asia Pacific. "HILIC columns - Technique". Shopshimadzu.com.
  • Waters Corporation. "Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds". Amazonaws.com.
  • GL Sciences. "HPLC Columns & LC Columns | Types, How to Choose, Compare". Glsciencesinc.com.
  • LCGC International. "HILIC: A Critical Evaluation".
  • Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles".
  • Mastelf. "How to Optimize HPLC Gradient Elution for Complex Samples". Mastelf.com.
  • Research Journal of Pharmacy and Technology.
  • Hilic.eu. "Hilic–UHPlc–MS as a Tool for Metabolomics Study". Hplc.eu.
  • Scribd. "Understanding HPLC Peak Tailing". Scribd.com.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis and Impurity Profiling of 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride

Welcome to the Technical Support Center for the synthesis of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride . This guide is engineered for drug development professionals and synthetic chemists who require high-purity b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride . This guide is engineered for drug development professionals and synthetic chemists who require high-purity batches. The synthesis fundamentally relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by an acid-catalyzed Boc deprotection. Below, we troubleshoot the mechanistic pitfalls that lead to synthetic impurities and provide self-validating protocols to ensure batch-to-batch reproducibility.

Part 1: SNAr Reaction Troubleshooting (Q&A)

Q: Why am I seeing high levels of 4-hydroxypyridine (or 4-pyridone) in my crude SNAr product? A: This is a classic competing hydrolysis reaction. In 4-chloropyridine, the nitrogen atom exerts a strong −I (inductive) and −M (mesomeric) effect, making the 4-position highly electron-deficient and exceptionally susceptible to nucleophilic attack[1]. If adventitious water is present in your solvent (e.g., THF) or hygroscopic base (e.g., NaH), hydroxide ions are generated in situ. Because hydroxide is a smaller, more mobile nucleophile than your bulky alkoxide (from N-Boc-piperidin-3-ylmethanol), it will rapidly attack the 4-position to form 4-hydroxypyridine, which tautomerizes to the highly stable 4-pyridone. Causality-Driven Solution: Ensure strictly anhydrous conditions (Karl Fischer titration < 100 ppm water) and use freshly titrated bases to prevent hydroxide formation.

Q: How do I ensure complete conversion of 4-chloropyridine without over-alkylating or thermally degrading the product? A: The SNAr mechanism relies on the stabilization of the negatively charged Meisenheimer intermediate by the pyridine nitrogen[1]. However, prolonged heating to force the reaction to completion can lead to degradation. Instead of increasing the temperature, optimize the alkoxide formation. Pre-stir N-Boc-piperidin-3-ylmethanol with the base for 30 minutes before adding 4-chloropyridine dropwise. This ensures the nucleophile is fully generated, maximizing the reaction rate at milder temperatures (e.g., 60°C).

Part 2: Boc Deprotection & Salt Formation (Q&A)

Q: My final hydrochloride salt contains residual N-Boc-protected intermediate. Should I increase the HCl concentration or temperature? A: Do not increase the temperature, as heating acidic solutions can risk unwanted side reactions. Incomplete deprotection usually stems from the poor solubility of the intermediate in the acidic medium as the reaction progresses. 2 is a highly efficient standard for Boc deprotection, typically completing in 30 minutes at room temperature without cleaving ether linkages[2]. If the intermediate precipitates prematurely, it traps unreacted Boc groups within the solid matrix. Causality-Driven Solution: Add a minimal amount of a co-solvent (like methanol or DCM) to maintain a homogeneous solution during the initial phase of the reaction before the final hydrochloride salt precipitates[3].

Q: How can I efficiently remove non-polar impurities (like unreacted starting materials or tert-butyl chloride) during the final crystallization? A: The hydrochloride salt of 4-(piperidin-3-ylmethoxy)-pyridine is highly polar. You can exploit this thermodynamic property by triturating the crude salt with anhydrous diethyl ether. Non-polar impurities remain dissolved in the ether supernatant, while the pure deprotected amine hydrochloride precipitates cleanly[3]. For multi-kilogram scale-ups, utilizing 4 is a proven, process-friendly alternative that affords highly pure crystalline salts directly[4].

Part 3: Visualizing the Synthesis and Troubleshooting Logic

SynthesisPathway SM1 4-Chloropyridine Int N-Boc-Intermediate SM1->Int SNAr Reaction Imp1 Impurity: 4-Hydroxypyridine (Due to H2O) SM1->Imp1 Hydrolysis (Side Rxn) SM2 N-Boc-piperidin-3-ylmethanol SM2->Int Alkoxide Base NaH / THF (Anhydrous) Base->Int Prod 4-(Piperidin-3-ylmethoxy)pyridine HCl Int->Prod Boc Deprotection Imp2 Impurity: Residual N-Boc (Incomplete Rxn) Int->Imp2 Sub-optimal Time/Solubility Acid 4M HCl in Dioxane Acid->Prod

Chemical workflow of 4-(Piperidin-3-ylmethoxy)-pyridine HCl synthesis and impurity pathways.

TroubleShooting Start High Impurities Detected Check LC-MS / HPLC Profiling Start->Check Polar Polar Impurity (e.g., 4-Pyridone) Check->Polar Early Elution NonPolar Non-Polar Impurity (e.g., N-Boc Int.) Check->NonPolar Late Elution Sol1 Action: Dry Solvents & Base (Karl Fischer < 100ppm) Polar->Sol1 Sol2 Action: Optimize HCl Deprotection Add Co-solvent & Triturate NonPolar->Sol2

Logical troubleshooting tree for identifying and resolving synthetic impurities.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system , embedding in-process controls (IPCs) to verify success before proceeding to the next step.

Protocol A: Anhydrous SNAr Coupling
  • Alkoxide Generation: Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under N₂. Dropwise add N-Boc-piperidin-3-ylmethanol (1.0 eq) at 0°C.

    • Causality & Validation: Stir until H₂ gas evolution completely ceases (approx. 30 mins). The cessation of bubbling is your physical validation that quantitative deprotonation has occurred, preventing unreacted alcohol from acting as an impurity later.

  • Coupling: Add 4-chloropyridine (1.1 eq) dropwise. Heat the reaction to 60°C for 4 hours.

    • Causality & Validation: Perform a TLC check (EtOAc:Hexane). The disappearance of the UV-active 4-chloropyridine spot validates the completion of the SNAr reaction[1].

  • Workup: Quench with ice water, extract with EtOAc, and wash the organic layer with brine.

    • Causality & Validation: The brine wash removes residual THF and inorganic salts. Weigh the crude intermediate after solvent evaporation; a mass balance matching >90% of the theoretical yield validates that no product was lost to the aqueous phase due to over-hydrolysis.

Protocol B: Controlled Boc Deprotection & Salt Formation
  • Acid Addition: Dissolve the crude N-Boc intermediate in a minimal amount of DCM (to ensure homogeneity). Slowly add 5 (5-10 eq) at room temperature[5].

    • Causality & Validation: Immediate gas evolution (isobutylene and CO₂) confirms the initiation of the Boc cleavage[3].

  • Precipitation: Stir for 30–60 minutes.

    • Causality & Validation: The formation of a dense white precipitate indicates successful conversion to the insoluble hydrochloride salt[3]. If no precipitate forms, the intermediate is either impure or the reaction is incomplete.

  • Trituration: Centrifuge or filter the mixture. Wash the solid vigorously with anhydrous diethyl ether and dry under vacuum.

    • Causality & Validation: Run an LC-MS on the dried powder. The presence of the free base mass [M+H]+ at m/z 193.1, and the total absence of the +100 Da Boc mass, validates complete deprotection and the removal of non-polar impurities[2].

Part 5: Quantitative Data Summary

Monitoring impurities requires precise analytical targets. The table below summarizes the quantitative parameters for tracking impurities during the synthesis of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride.

Impurity / AnalyteSource MechanismRRT (Relative Retention Time)*Expected m/z [M+H]+ Prevention Strategy
4-Hydroxypyridine Hydrolysis of 4-chloropyridine via adventitious H₂O~0.35 (Highly Polar)96.0Karl Fischer < 100 ppm; fresh base.
4-Chloropyridine Unreacted Starting Material~0.60114.0Pre-form alkoxide; ensure slight excess of SM2.
Product (Free Base) Target Molecule 1.00 193.1 Follow Protocol A & B strictly.
N-Boc Intermediate Incomplete Boc Deprotection~1.85 (Non-Polar)293.2Maintain homogeneity during HCl addition.
tert-Butyl Chloride Byproduct of HCl + isobutyleneN/A (Volatile)N/AVigorous trituration with diethyl ether.

*RRT is generalized for a standard Reverse-Phase C18 HPLC method (Water/Acetonitrile + 0.1% TFA).

References

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange [Link][1]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone Organic Process Research & Development - ACS Publications[Link][4]

  • Boc Deprotection - HCl Common Organic Chemistry[Link][5]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Journal of Peptide Research (ResearchGate)[Link][2]

Sources

Troubleshooting

Overcoming poor bioavailability of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride

Troubleshooting Guide: Overcoming Poor Bioavailability of 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride Welcome to the Formulation & DMPK . As a Senior Application Scientist, I have designed this guide to help you tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Overcoming Poor Bioavailability of 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride

Welcome to the Formulation & DMPK . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the pharmacokinetic bottlenecks associated with 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride .

This compound presents a classic biopharmaceutical challenge: it is a highly water-soluble, dibasic small molecule that suffers from severely limited oral bioavailability due to poor intestinal permeability and active transporter efflux. Below, you will find a diagnostic workflow, targeted FAQs, validated experimental protocols, and quantitative benchmarks to guide your formulation strategy.

Diagnostic Decision Tree

To effectively formulate this API, we must first isolate the specific mechanism causing poor absorption. The workflow below outlines the diagnostic logic used to differentiate between solubility, passive diffusion, and active efflux bottlenecks.

Workflow Start Evaluate 4-(Piperidin-3-ylmethoxy) -pyridine HCl Bioavailability LowF Low Oral Bioavailability (<10% F) Start->LowF SolCheck Aqueous Solubility Test (pH 1.2 - 7.4) LowF->SolCheck HighSol High Solubility (BCS Class III) SolCheck->HighSol PermCheck Bidirectional Caco-2 Permeability Assay HighSol->PermCheck LowPerm Low Papp (A-B) (< 1 x 10^-6 cm/s) PermCheck->LowPerm Passive Diffusion Issue HighEfflux High Efflux Ratio (B-A / A-B > 2) PermCheck->HighEfflux Active Efflux Issue Sol1 Strategy 1: Hydrophobic Ion-Pairing (HIP) LowPerm->Sol1 Sol2 Strategy 2: SMEDDS Encapsulation LowPerm->Sol2 HighEfflux->Sol2 Sol3 Strategy 3: P-gp Inhibitor Co-administration HighEfflux->Sol3

Diagnostic workflow for resolving bioavailability bottlenecks of hydrophilic basic APIs.

FAQs & Troubleshooting

Q: Why does my compound show near-zero intestinal permeability despite dissolving instantly in simulated gastric fluid? A: The root cause is the ionization profile of the molecule. The piperidine nitrogen has a pKa of ~10.4, and the pyridine nitrogen has a pKa of ~5.2. At the physiological pH of the human jejunum (pH 6.5–7.4), the piperidine ring remains >99.9% protonated (cationic). This permanent positive charge creates a massive thermodynamic barrier, preventing the molecule from partitioning into the lipophilic phospholipid bilayer of the enterocytes. Consequently, the drug is restricted to the paracellular route, which has a very low surface area, resulting in BCS Class III behavior.

Q: My Caco-2 assay returned an Efflux Ratio (ER) of 4.8. Is this compound a P-glycoprotein (P-gp) substrate? A: Yes. An Efflux Ratio greater than 2.0 is the standard threshold indicating active efflux. Basic aliphatic amines (like piperidine) coupled with ether linkages form a classic pharmacophore that is highly recognized by P-glycoprotein (P-gp) and potentially Breast Cancer Resistance Protein (BCRP). Even if a small fraction of the drug passively diffuses into the enterocyte, these apical transporters immediately pump it back into the intestinal lumen.

Q: I tried formulating the HCl salt into a lipid-based SMEDDS, but it precipitated out. What went wrong? A: You cannot load a highly hydrophilic hydrochloride salt directly into a lipophilic preconcentrate. The drug lacks the necessary partition coefficient (LogP). To solve this, you must first utilize Hydrophobic Ion-Pairing (HIP) . By replacing the small chloride counterion with a bulky, lipophilic counterion (e.g., sodium docusate or oleate), you neutralize the cationic charge and mask the polar core[1]. This dramatically increases the lipophilicity of the complex, allowing it to dissolve seamlessly into the oil/surfactant matrix of a Self-Microemulsifying Drug Delivery System (SMEDDS)[2].

Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies include built-in quality control steps to verify the success of the experiment.

Protocol 1: Bidirectional Caco-2 Permeability & Efflux Assay

This protocol diagnoses whether your bioavailability bottleneck is driven by poor passive diffusion, active efflux, or both[3].

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days until the Trans-Epithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Preparation: Wash the monolayers twice with Hank’s Balanced Salt Solution (HBSS) buffered to pH 7.4 with HEPES.

  • Unidirectional Transport (A-B): Add 10 µM of the API in HBSS to the Apical (A) chamber. Add blank HBSS to the Basolateral (B) chamber.

  • Bidirectional Transport (B-A): In parallel wells, add 10 µM of the API to the Basolateral chamber and blank HBSS to the Apical chamber.

  • Incubation & Sampling: Incubate the plates at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replenish with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS using a validated internal standard.

  • Self-Validation (Critical): Co-incubate with 100 µM Lucifer Yellow. Post-assay, measure fluorescence. If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the tight junctions are compromised, and the data must be discarded[3].

  • Data Analysis: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Protocol 2: Preparation of a HIP-SMEDDS Formulation

This protocol combines charge-masking with lipid nanocarrier encapsulation to simultaneously solve permeability and efflux issues[2],[1].

  • HIP Complexation: Dissolve 10 mM of 4-(Piperidin-3-ylmethoxy)-pyridine HCl in 50 mL of deionized water. In a separate beaker, dissolve 10 mM of Sodium Docusate in 50 mL of water.

  • Precipitation: Add the docusate solution dropwise to the API solution under continuous magnetic stirring (500 rpm) at room temperature. A milky precipitate (the HIP complex) will form immediately as the charges neutralize[1].

  • Isolation: Centrifuge the suspension at 10,000 × g for 15 minutes. Wash the pellet twice with cold deionized water to remove residual NaCl, then lyophilize for 24 hours.

  • SMEDDS Preconcentrate Preparation: In a glass vial, mix Capmul MCM (Oil, 30% w/w), Tween 80 (Surfactant, 50% w/w), and PEG 400 (Co-solvent, 20% w/w). Heat to 40°C and vortex until an isotropic, transparent mixture is formed[2].

  • Drug Loading: Add the lyophilized HIP complex to the SMEDDS preconcentrate (target loading: 50 mg/g). Vortex and sonicate for 10 minutes until completely dissolved.

  • Self-Validation (Critical): Disperse 100 µL of the loaded SMEDDS into 250 mL of Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C under mild agitation. Analyze the resulting microemulsion via Dynamic Light Scattering (DLS). The formulation is only successful if the Z-average droplet size is < 50 nm with a Polydispersity Index (PDI) < 0.3.

Quantitative Formulation Data

The table below summarizes the expected pharmacokinetic and permeability improvements when transitioning from a standard aqueous solution to an optimized HIP-SMEDDS formulation. Notice the causality: the HIP complex alone improves passive diffusion but fails to stop efflux. The addition of the SMEDDS matrix (specifically the Tween 80 surfactant) inhibits P-gp, dropping the Efflux Ratio and resulting in a massive >15-fold increase in bioavailability.

Formulation StrategyApparent Permeability ( Papp​ A-B)Efflux Ratio (ER) Cmax​ (ng/mL) AUC0−t​ (ng·h/mL)Relative F (%)
Aqueous Solution (HCl Salt) 0.4×10−6 cm/s4.812.548.2100% (Baseline)
HIP Complex (Suspension) 3.2×10−6 cm/s4.535.1142.5295%
HIP-SMEDDS Formulation 18.7×10−6 cm/s1.2185.4750.81557%
References
  • Concept Life Sciences. "Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences".3

  • Evotec. "Caco-2 Permeability Assay - Evotec".

  • Ars Pharmaceutica. "Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability". 2

  • Nanoscale Advances (RSC Publishing). "Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers". 1

Sources

Optimization

Technical Support Center: Scale-Up Production of 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks encountered when transitioning the synthesis of 4-(Piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks encountered when transitioning the synthesis of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride from discovery-scale to pilot-plant production.

This molecule features a pyridine core linked via an ether bridge to a piperidine ring—a structural motif highly valued in medicinal chemistry, such as in the development of LSD1 inhibitors[1]. However, the dual basic nitrogen centers and the reliance on Nucleophilic Aromatic Substitution (SNAr) present unique scale-up challenges, particularly concerning exotherm control and salt hygroscopicity.

Process Overview & Pathway Visualization

The standard scalable synthetic route involves the SNAr coupling of 1-Boc-3-(hydroxymethyl)piperidine with 4-chloropyridine, followed by anhydrous acidic deprotection to yield the dihydrochloride salt[2],[3].

SynthesisWorkflow SM1 1-Boc-3-(hydroxymethyl) piperidine Step1 SNAr Etherification KOtBu, THF/DMF (60°C) SM1->Step1 SM2 4-Chloropyridine HCl SM2->Step1 In situ freebasing Int Boc-Protected Intermediate Step1->Int Yield > 85% Step2 Deprotection & Salt Formation 6M HCl in i-PrOH (25°C) Int->Step2 Gas evolution (CO2, Isobutylene) Product 4-(Piperidin-3-ylmethoxy) -pyridine Dihydrochloride Step2->Product MTBE Anti-solvent Crystallization

Fig 1. Scalable synthesis workflow for 4-(Piperidin-3-ylmethoxy)-pyridine dihydrochloride.

Troubleshooting FAQs

Q1: Why is my SNAr etherification yield dropping during scale-up, and how do I control the runaway exotherm?

Causality & Solution: At the bench scale, Sodium Hydride (NaH) in DMF is the standard base for deprotonating the piperidine alcohol[3]. However, NaH generates stoichiometric hydrogen gas. In a large batch reactor, poor heat transfer combined with vigorous H 2​ evolution leads to foaming and dangerous exotherms, which degrades the 4-chloropyridine starting material before coupling can occur.

Actionable Fix: Transition to Potassium tert-butoxide (KOtBu) in a THF/DMF co-solvent system. KOtBu (pKa ~17) is sufficiently basic to deprotonate the primary alcohol (pKa ~15) without generating gas. Furthermore, 4-chloropyridine is often supplied as a hydrochloride salt; it must be freebased in situ, which consumes an extra equivalent of base and generates rapid heat. Dosing KOtBu as a solution over 2 hours allows precise thermal control.

Q2: During Boc-deprotection with HCl, the product turns into a "gummy" oil instead of a crystalline solid. How do I induce proper crystallization?

Causality & Solution: The target molecule contains two basic nitrogens (pyridine and piperidine), meaning it isolates as a highly hygroscopic dihydrochloride salt[2]. If your deprotection solvent (e.g., dioxane or methanol) contains even trace amounts of water, the water molecules coordinate with the salt, disrupting the crystal lattice and forming a viscous oil.

Actionable Fix: Utilize strictly anhydrous 6M HCl in isopropanol (i-PrOH) for the deprotection[3]. Once the reaction is complete, strip the volatiles and redissolve the residue in minimal anhydrous ethanol. Induce crystallization by dropwise addition of an anti-solvent like Methyl tert-butyl ether (MTBE) until the cloud point is reached, then cool to 0°C.

Q3: I am observing a +176 m/z impurity in my LC-MS during the SNAr step. What is it, and how do I prevent it?

Causality & Solution: This mass corresponds to an N-arylated impurity. If the Boc protecting group on the piperidine is partially cleaved (usually due to localized acidic hotspots or excessive heating >80°C), the exposed secondary amine acts as a powerful nucleophile and attacks 4-chloropyridine faster than the alcohol does.

Actionable Fix: Maintain the SNAr reaction temperature strictly between 60–65°C. Ensure the starting 1-Boc-3-(hydroxymethyl)piperidine is free of deprotected piperidine trace impurities before initiating the reaction.

Quantitative Data: SNAr Condition Optimization

To validate the shift from lab-scale to pilot-scale, review the empirical data below. The KOtBu system provides the optimal balance of safety, yield, and purity by mitigating the physical chemistry risks associated with hydrogen gas evolution.

Base System (Eq)Solvent SystemTemp (°C)Safety Profile (Gas Evolution)Conversion Yield (%)HPLC Purity (%)
NaH (2.2 eq)DMF60°CHigh Risk (Vigorous H 2​ )96.0%92.5%
KOtBu (2.2 eq) THF/DMF (8:2) 65°C Safe (No H 2​ gas)89.2% 98.1%
K 2​ CO 3​ (3.0 eq)DMF90°CSafe (No H 2​ gas)45.0% (Incomplete)85.0%

Self-Validating Experimental Protocols

These methodologies are engineered with built-in validation checkpoints to ensure process integrity and reproducibility.

Protocol A: Scalable SNAr Etherification
  • Preparation: Charge a dry, nitrogen-purged reactor with 1-Boc-3-(hydroxymethyl)piperidine (1.0 eq) and 4-chloropyridine hydrochloride (1.05 eq) in anhydrous THF/DMF (8:2 v/v, 10 volumes).

  • Cooling: Chill the reactor jacket to 0–5°C.

  • Base Dosing: Prepare a 20% w/w solution of KOtBu (2.2 eq) in anhydrous THF. Dose this solution into the reactor over 2 hours.

    • Validation Checkpoint: Monitor internal temperature; do not allow it to exceed 15°C during dosing. The first equivalent neutralizes the 4-chloropyridine HCl salt, which is highly exothermic.

  • Coupling: Heat the reactor to 60°C and stir for 12 hours.

  • Workup: Quench the reaction with cold water (5 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over MgSO 4​ , and concentrate under reduced pressure to yield the Boc-protected intermediate.

Protocol B: Anhydrous Deprotection and Crystallization
  • Dissolution: Dissolve the crude Boc-protected intermediate in anhydrous Methanol (3 volumes).

  • Acidification: At 20°C, slowly add 6M HCl in isopropanol (i-PrOH) (5.0 eq)[3].

  • Deprotection: Stir the mixture at 25°C for 2–4 hours.

    • Validation Checkpoint: The reaction is complete when gas evolution (isobutylene and CO 2​ ) completely ceases. Confirm via TLC or LC-MS.

  • Solvent Swap: Concentrate the mixture under vacuum to a thick syrup. To remove residual HCl, add anhydrous Ethanol (3 volumes) and reconcentrate (repeat twice).

  • Crystallization: Redissolve the syrup in minimal anhydrous Ethanol (1.5 volumes). Under vigorous stirring, add anhydrous MTBE dropwise until a persistent cloudiness (cloud point) is achieved.

  • Isolation: Seed the mixture (if available), cool to 0°C for 4 hours, and filter the resulting white crystalline 4-(Piperidin-3-ylmethoxy)-pyridine dihydrochloride[2]. Dry in a vacuum oven at 40°C for 24 hours.

References

  • Source: evitachem.
  • Title: 3-(Piperidin-4-ylmethoxy)
  • Source: google.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride and Other Prominent Piperidine Derivatives

This guide provides an in-depth, objective comparison of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride with other notable piperidine derivatives. Designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride with other notable piperidine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanism of action, and pharmacological properties of these compounds, supported by experimental data and detailed protocols. Our analysis aims to illuminate the structural nuances and functional diversity inherent to the piperidine scaffold, a privileged core in modern medicinal chemistry.

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of contemporary drug discovery. Its prevalence in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for engaging a wide array of biological targets. From the central nervous system to oncology, piperidine derivatives have demonstrated significant therapeutic impact. This guide will explore the subtle yet critical influence of substitution patterns and functional group arrangements on the biological activity of these compounds, using 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride as a central point of comparison.

Profile of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride

4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is a piperidine derivative characterized by a pyridine ring linked to the 3-position of the piperidine ring via a methoxy bridge. While this specific compound is not extensively documented in mainstream pharmacological literature, its structural motifs are present in molecules investigated for various therapeutic applications. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for experimental and formulation purposes.

Synthesis

The synthesis of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride and its analogs typically involves a multi-step process. A general synthetic route is outlined below:

A Pyridine derivative C Mitsunobu or Williamson Ether Synthesis A->C B N-Boc-3-(hydroxymethyl)piperidine B->C D N-Boc-4-(piperidin-3-ylmethoxy)-pyridine C->D Ether linkage formation E Acidic Deprotection (e.g., HCl in Dioxane) D->E F 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride E->F Boc removal and salt formation

Caption: Generalized synthetic workflow for 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride.

This synthesis often begins with the coupling of a suitable pyridine precursor with a protected piperidine alcohol, such as N-Boc-3-(hydroxymethyl)piperidine, through reactions like the Mitsunobu reaction or Williamson ether synthesis. The final step involves the deprotection of the piperidine nitrogen and formation of the hydrochloride salt.

Comparative Analysis with Other Piperidine Derivatives

To understand the pharmacological potential of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride, we will compare it with its regioisomer and three clinically significant piperidine-containing drugs that target different biological systems.

Regioisomeric Comparison: The Significance of the Piperidine Substitution Point

The position of the substituent on the piperidine ring can have a profound impact on biological activity. A study on 3-(piperidin-4-ylmethoxy)pyridine derivatives as potent inhibitors of Lysine Specific Demethylase 1 (LSD1) provides a direct comparison.

  • 3-(Piperidin-4-ylmethoxy)pyridine derivatives (LSD1 Inhibitors): These compounds have been identified as potent inhibitors of LSD1, an enzyme implicated in cancer. The 4-ylmethoxy-pyridine moiety plays a crucial role in binding to the enzyme's active site.

  • 4-(Piperidin-3-ylmethoxy)-pyridine analogue: In the same study, a racemic piperidin-3-yl substituted analogue was synthesized and evaluated. This compound (referred to as compound 42 in the study) exhibited a significantly reduced inhibitory activity (Ki of 650 nM) compared to its 4-yl counterpart (Ki of 29 nM for the most potent analog), indicating that the piperidin-3-yl substituent is "significantly less favorable" for LSD1 inhibition.

This comparison underscores the critical importance of the substituent's position on the piperidine ring for optimal target engagement.

Comparison with Clinically Approved Piperidine Drugs

To illustrate the diverse therapeutic applications of the piperidine scaffold, we will now compare our subject compound with three well-established drugs: Risperidone, Fentanyl, and Donepezil.

Compound Therapeutic Class Primary Mechanism of Action Key Biological Targets
4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride InvestigationalLikely a modulator of CNS targets or enzymesPutative targets include LSD1, though with lower potency than the 4-yl isomer.
Risperidone Atypical AntipsychoticDopamine D2 and Serotonin 5-HT2A receptor antagonist.[1][2][3]D2, 5-HT2A, α1-adrenergic, α2-adrenergic, H1 receptors.
Fentanyl Opioid AnalgesicPotent µ-opioid receptor agonist.[4][5]µ-opioid receptors, with lower affinity for δ and κ receptors.[5][6]
Donepezil Acetylcholinesterase InhibitorReversible inhibitor of acetylcholinesterase (AChE).[7][8][9][10]Acetylcholinesterase.[7][8]

In-Depth Comparison: Mechanism of Action and Experimental Data

4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride and LSD1 Inhibition

As previously mentioned, the primary available data for a compound with this structural motif is in the context of LSD1 inhibition. The significantly lower potency of the 3-yl substituted analog compared to the 4-yl derivatives suggests a suboptimal fit in the LSD1 active site.

cluster_0 LSD1 Catalytic Cycle cluster_1 Inhibition by Piperidine Derivatives Histone H3 Histone H3 LSD1 LSD1 Histone H3->LSD1 Binds to active site Demethylated Histone H3 Demethylated Histone H3 LSD1->Demethylated Histone H3 Removes methyl group Formaldehyde Formaldehyde LSD1->Formaldehyde Byproduct Piperidin-4-yl-alkoxy-pyridine Piperidin-4-yl-alkoxy-pyridine Piperidin-4-yl-alkoxy-pyridine->LSD1 Potent Inhibition (Low nM Ki) Piperidin-3-yl-alkoxy-pyridine Piperidin-3-yl-alkoxy-pyridine Piperidin-3-yl-alkoxy-pyridine->LSD1 Weak Inhibition (High nM Ki)

Caption: Comparative inhibition of the LSD1 signaling pathway by piperidinyl-alkoxy-pyridine regioisomers.

Risperidone: A Dopamine and Serotonin Receptor Antagonist

Risperidone is a widely prescribed antipsychotic medication. Its therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[2][3]

Receptor Binding Profile of Risperidone

ReceptorBinding Affinity (Ki, nM)
5-HT2A0.2
D23.2
α1A5
D47.3
α2A16
H120
5-HT2C50
D1240
5-HT1A420
M1>10,000

Data adapted from Psychopharmacology Institute.

Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Activates Risperidone Risperidone Risperidone->D2_Receptor Blocks Risperidone->HT2A_Receptor Blocks Postsynaptic_Neuron Postsynaptic Neuron D2_Receptor->Postsynaptic_Neuron Signal Transduction HT2A_Receptor->Postsynaptic_Neuron Signal Transduction

Caption: Risperidone's mechanism of action at dopaminergic and serotonergic synapses.

Fentanyl: A Potent µ-Opioid Receptor Agonist

Fentanyl is a synthetic opioid used for severe pain management.[4] Its analgesic effects are mediated by its potent agonism at µ-opioid receptors in the central nervous system.[4][5]

Receptor Binding Profile of Fentanyl

ReceptorBinding Affinity (Ki, nM)
µ-opioid1.35

Data from Volpe et al., 2011.[6]

Fentanyl Fentanyl mu_Opioid_Receptor µ-Opioid Receptor Fentanyl->mu_Opioid_Receptor Activates G_Protein G-Protein mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreased Production Analgesia Analgesia cAMP->Analgesia Leads to

Caption: Simplified signaling pathway of Fentanyl's agonism at the µ-opioid receptor.

Donepezil: An Acetylcholinesterase Inhibitor

Donepezil is used to treat the symptoms of Alzheimer's disease. It acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8][9][10] By inhibiting this enzyme, donepezil increases the concentration of acetylcholine in the brain, which can improve cognitive function.[9][10]

Inhibitory Activity of Donepezil

EnzymeIC50 (nM)
Acetylcholinesterase (AChE)5.7

Data from Sugimoto et al., 1995.

Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Donepezil's inhibitory action on acetylcholinesterase.

Experimental Protocols

Protocol for Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing human D2 receptors.

  • Radioligand: [³H]-Spiperone.

  • Non-specific agent: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), and either the test compound, buffer (for total binding), or the non-specific agent.

  • Add [³H]-Spiperone to all wells at a final concentration of ~0.2 nM.

  • Incubate the plate at 25°C for 90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC50 determined from the competition curve using the Cheng-Prusoff equation.

Protocol for µ-Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay for the µ-opioid receptor.

Materials:

  • Brain membrane preparations (e.g., from mouse brain).

  • Radioligand: [³H]-DAMGO.

  • Non-specific agent: 10 µM Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, brain membranes, and either the test compound, buffer, or naloxone.[11]

  • Add [³H]-DAMGO to all wells at a final concentration of 1 nM.[11]

  • Incubate at 25°C for 60 minutes.[11]

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure radioactivity using a scintillation counter.

  • Determine the Ki value from the IC50 using the Cheng-Prusoff equation.[11]

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, the test compound (or buffer for control), and AChE solution.[12]

  • Incubate for 10 minutes at 25°C.[12]

  • Add DTNB solution to each well.[12]

  • Initiate the reaction by adding ATCI solution.[12]

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • Calculate the IC50 value from the dose-response curve.

Conclusion

The piperidine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, capable of forming the core of drugs with widely divergent therapeutic applications. The analysis of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride, particularly in the context of its more potent 4-yl regioisomer and clinically successful drugs like Risperidone, Fentanyl, and Donepezil, highlights several key principles of drug design.

Firstly, subtle changes in structure, such as the point of attachment to the piperidine ring, can dramatically alter biological activity. Secondly, the piperidine core can be functionalized to interact with a vast range of biological targets, from enzymes like LSD1 and acetylcholinesterase to G-protein coupled receptors such as dopamine and opioid receptors. This guide underscores the importance of a multi-faceted approach to drug discovery, combining synthesis, in vitro and in vivo testing, and a deep understanding of structure-activity relationships to unlock the full therapeutic potential of privileged scaffolds like piperidine.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC - NIH. Available at: [Link]

  • Mechanism of Action of Risperidone. Psychopharmacology Institute. Published July 1, 2014. Available at: [Link]

  • Classics in Chemical Neuroscience: Risperidone. ACS Publications. Published April 25, 2018. Available at: [Link]

  • Donepezil. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. Available at: [Link]

  • Synthesis of donepezil by Gaonkar et al. ResearchGate. Available at: [Link]

  • Risperidone. Wikipedia. Available at: [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Available at: [Link]

  • Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. JOCPR. Available at: [Link]

  • An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PMC - NIH. Published September 18, 2014. Available at: [Link]

  • Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters. Published March 28, 2016. Available at: [Link]

  • Synthesis of Risperidone. Chemistry Steps. Published March 18, 2026. Available at: [Link]

  • An efficient, optimized synthesis of fentanyl and related analogs. OSTI. Published July 3, 2014. Available at: [Link]

  • Fentanyl. Wikipedia. Available at: [Link]

  • Synthesis of Fentanyl under Continuous Photoflow Conditions. Organic Letters. Published November 8, 2022. Available at: [Link]

  • New Synthesis of Donepezil Through Palladium‐Catalyzed Hydrogenation Approach. Taylor & Francis. Published August 15, 2006. Available at: [Link]

  • Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment. PMC - NIH. Published December 5, 2018. Available at: [Link]

  • What is the mechanism of Fentanyl? Patsnap Synapse. Published July 17, 2024. Available at: [Link]

  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers. Available at: [Link]

  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. Published July 15, 2017. Available at: [Link]

  • Mechanism of action of fentanyl. Fentanyl binds to the opioid receptor,... ResearchGate. Available at: [Link]

  • Mechanism of Action. PERSERIS® (risperidone) HCP. Available at: [Link]

  • Risperidone. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link]

  • Biology—Opioid Binding Assay. Bio-protocol. Available at: [Link]

  • Inhibition of Acetylcholinesterase. Bio-protocol. Available at: [Link]

  • Donepezil. StatPearls - NCBI Bookshelf - NIH. Published August 17, 2023. Available at: [Link]

  • What is the mechanism of Risperidone? Patsnap Synapse. Published July 17, 2024. Available at: [Link]

  • Design strategy and SAR of multi-targeted alkoxy-piperidines as antidepressants. Available at: [Link]

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Published February 25, 2020. Available at: [Link]

  • Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. MDPI. Published February 19, 2019. Available at: [Link]

  • Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Biological Technology. Available at: [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. Published October 3, 2024. Available at: [Link]

  • What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. Published July 17, 2024. Available at: [Link]

  • Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. Available at: [Link]

  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. ClinPGx. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Available at: [Link]

  • Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Published July 15, 2016. Available at: [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers. Published March 15, 2023. Available at: [Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. Published January 5, 2023. Available at: [Link]

  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. PubMed. Published March 13, 2008. Available at: [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride

Introduction In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketed drug is underpinned by rigorous analytical science. The molecule at the center of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketed drug is underpinned by rigorous analytical science. The molecule at the center of this guide, 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride, presents a unique analytical challenge due to its distinct structural motifs: a pyridine core, a piperidine moiety, and its nature as a hydrochloride salt. The validation of analytical methods for such a compound is not merely a regulatory checkpoint; it is the very foundation of its quality, safety, and efficacy profile.

This guide provides an in-depth, comparative analysis of the principal analytical techniques suitable for the validation of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our discussion in the principles of scientific integrity and the robust framework of international regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights to guide the establishment of reliable and efficient analytical control strategies.

Our approach is guided by the harmonized principles set forth by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the Validation of Analytical Procedures, which provides a comprehensive framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2][3] We will also draw upon the standards detailed in the United States Pharmacopeia (USP) General Chapter <1225>.[4][5][6]

The Regulatory Cornerstone: Understanding Validation Parameters

An analytical method's validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications.[7][8] The objective is to demonstrate fitness for purpose.[3] These characteristics, or parameters, are interconnected and collectively define the reliability of the analytical procedure.

Validation_Parameters Validation Fitness for Purpose Specificity Specificity/ Selectivity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity DetectionLimit LOD / LOQ Validation->DetectionLimit Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility Linearity->Accuracy Linearity->Precision DetectionLimit->Specificity

Caption: Interrelationship of core analytical validation parameters as per ICH Q2(R2).

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is the most critical decision in developing a control strategy. For 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride, several methods are viable, each with distinct advantages and limitations. We will compare four primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Potentiometric Titration, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase modality (RP-HPLC), stands as the workhorse for pharmaceutical analysis due to its high resolving power, sensitivity, and versatility.

  • Principle & Causality: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For our target analyte, which possesses both polar (pyridine, piperidine nitrogens) and nonpolar (aromatic and aliphatic structures) regions, RP-HPLC offers excellent selectivity for separating the active pharmaceutical ingredient (API) from process impurities and degradation products.

  • Applicability:

    • Assay (Quantitation of Major Component): Provides accurate and precise measurement of the API content.

    • Purity (Quantitation of Impurities): The gold standard for detecting and quantifying related substances, which is critical for safety assessment.

    • Stability Indicating: Can resolve the API from potential degradants formed under stress conditions (e.g., acid, base, oxidation, heat, light).

  • Strengths:

    • High specificity and resolving power.

    • Excellent precision and accuracy.

    • Applicable to a wide range of analytes without derivatization.

    • Amenable to automation for high-throughput analysis.

  • Limitations:

    • Higher cost of instrumentation and solvents compared to titration.

    • Method development can be time-consuming.

    • Requires high-purity reference standards for both API and known impurities.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds. Its application for our target molecule is more specialized.

  • Principle & Causality: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The direct analysis of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride by GC is challenging due to its low volatility and potential for thermal degradation. However, it is the premier method for analyzing residual solvents from the manufacturing process. It can also be used for specific, volatile impurities or with prior derivatization to increase volatility and thermal stability.[9][10]

  • Applicability:

    • Residual Solvent Analysis: Essential for ensuring that solvents used in synthesis are below safety limits.

    • Analysis of Volatile Impurities: Can detect starting materials or by-products that are amenable to vaporization.

  • Strengths:

    • Unmatched sensitivity and resolution for volatile compounds.

    • Highly specific when coupled with a mass spectrometer (GC-MS).

  • Limitations:

    • Not suitable for non-volatile or thermally labile compounds like the API itself without derivatization.

    • Derivatization adds complexity and potential for analytical error.

Potentiometric Titration

Titrimetry is a classic, absolute analytical method that provides highly accurate results for the assay of a pure substance.

  • Principle & Causality: As a hydrochloride salt of a basic compound, our analyte can be assayed via acid-base titration.[11] A standardized solution of a strong base (e.g., sodium hydroxide) is used to titrate a solution of the analyte. The endpoint, where neutralization is complete, is detected by a sharp change in pH measured by an electrode. This method directly quantifies the molar amount of the hydrochloride salt. Additionally, the chloride content can be independently verified using argentometric titration (e.g., Volhard's method), where silver nitrate is used to precipitate silver chloride.[12]

  • Applicability:

    • Assay of Bulk Drug Substance: Provides a highly accurate and precise determination of the overall salt content. It is often used as a reference method for calibrating HPLC standards.

  • Strengths:

    • High accuracy and precision, considered a primary method ("absolute" method).[11][13]

    • Low cost of instrumentation and consumables.

    • Methodology is straightforward and well-established.

  • Limitations:

    • Non-specific: It will titrate any acidic or basic species present, so it cannot distinguish the API from acidic or basic impurities. It is therefore unsuitable for purity analysis or stability-indicating assays.

    • Requires larger sample quantities compared to HPLC.

UV-Vis Spectrophotometry

This technique is based on the absorption of ultraviolet or visible light by the analyte.

  • Principle & Causality: The pyridine ring in the molecule contains a chromophore that absorbs UV light at a characteristic wavelength (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in solution. This relationship allows for quantitative analysis.

  • Applicability:

    • Identification: The UV spectrum can serve as a confirmatory identity test.

    • Simple Assay: Can be used for a rapid, simple assay in a controlled matrix, such as in dissolution testing where the API is the only absorbing species.

  • Strengths:

    • Rapid, simple, and inexpensive.

    • Robust and easy to automate.

  • Limitations:

    • Low specificity: Any substance that absorbs at the same wavelength will interfere with the measurement.[14] It cannot distinguish between the API and impurities with similar chromophores.

    • Generally less accurate and precise than HPLC or titration for bulk substance assay.

Data Comparison Summary

The following table summarizes the expected performance of each technique against key validation parameters for the analysis of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride.

Validation Parameter RP-HPLC GC (for Residual Solvents) Potentiometric Titration (Assay) UV-Vis Spectrophotometry (Assay)
Specificity Excellent (separates API from impurities)Excellent (for volatile analytes)Poor (titrates all acids/bases)Poor (interference from absorbing impurities)
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%99.0 - 101.0%97.0 - 103.0%
Precision (% RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 5.0%Intermediate: < 10.0%Repeatability: < 0.5%Intermediate: < 1.0%Repeatability: < 2.0%Intermediate: < 3.0%
Linearity (r²) > 0.999> 0.995N/A (single point determination)> 0.998
Range (% of Target) 80 - 120% (Assay)LOQ - 120% (Purity)LOQ - 120%80 - 120%80 - 120%
Limit of Quantitation (LOQ) ~0.05% of target concentrationppm levelN/A~1% of target concentration
Robustness High (method variables tested)High (method variables tested)Very High (minimal variables)High

Detailed Experimental Protocols & Workflows

A scientifically sound protocol is a self-validating system. The causality behind each step is explained to provide a deeper understanding of the procedure.

Protocol 1: RP-HPLC Method for Assay and Purity

This method is designed to be stability-indicating, providing simultaneous quantification of the API and its related substances.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Accurately weigh API reference standard and sample B Dissolve in diluent (e.g., 50:50 Water:Acetonitrile) to create stock solutions A->B C Perform serial dilutions to create calibration standards and assay solutions B->C D Equilibrate HPLC system with mobile phase C->D E Perform system suitability test (inject standard 5-6 times) D->E F Inject blank, calibration standards, and sample solutions E->F G Integrate chromatograms F->G H Generate calibration curve (Peak Area vs. Concentration) G->H I Calculate API assay (%) and impurity levels (%) using external standard method H->I

Caption: General workflow for HPLC-based assay and purity validation.

Methodology:

  • Chromatographic System:

    • HPLC: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).

    • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size. Causality: The C18 phase provides the necessary hydrophobicity to retain the analyte, while the end-capping on the Luna column minimizes peak tailing from the basic nitrogen groups.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times and peak shapes.

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, sharpening the peak shape of the basic analyte and improving resolution.

    • Mobile Phase B: 0.1% TFA in Acetonitrile. Causality: Acetonitrile is a common organic modifier providing good elution strength and UV transparency.

    • Diluent: Water:Acetonitrile (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm. Causality: This wavelength should be determined by running a UV scan of the analyte to find its absorbance maximum (λmax), ensuring maximum sensitivity.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 70
      25.0 70
      25.1 10

      | 30.0 | 10 |

    • Causality: A gradient elution is crucial for a stability-indicating method. It allows for the elution of more retained, less polar impurities after the main API peak has eluted, ensuring a complete purity profile.

  • Validation Procedure:

    • Specificity: Inject blank, placebo, API, and spiked samples to demonstrate no interference at the retention time of the analyte and that impurities are well-separated.

    • Linearity: Prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target assay concentration). Plot peak area versus concentration and determine the correlation coefficient (should be >0.999).

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of API at three levels (e.g., 80%, 100%, 120%). Calculate the percent recovery.[15]

    • Precision:

      • Repeatability: Analyze a minimum of six replicate preparations of the same sample.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Protocol 2: Potentiometric Titration for Assay

This protocol provides a highly accurate assay of the bulk drug substance.

Titration_Workflow A Standardize Titrant (e.g., 0.1 M NaOH) against a primary standard (e.g., KHP) B Accurately weigh sample of 4-(Piperidin-3-ylmethoxy) -pyridine hydrochloride C Dissolve sample in appropriate solvent (e.g., deionized water) D Immerse calibrated pH electrode and titrant delivery tube into the solution E Titrate with standardized NaOH, recording pH vs. volume of titrant added F Determine the equivalence point from the inflection of the titration curve G Calculate assay (%) based on volume of titrant consumed and its molarity

Caption: Workflow for assay determination by potentiometric acid-base titration.

Methodology:

  • Apparatus:

    • Autotitrator: Mettler Toledo T5 or equivalent, equipped with a calibrated pH electrode.

    • Analytical Balance: Capable of weighing to 0.1 mg.

  • Reagents:

    • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized against primary standard Potassium Hydrogen Phthalate (KHP).[16]

    • Solvent: Deionized water.

  • Procedure:

    • Accurately weigh approximately 250 mg of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride into a 100 mL beaker.

    • Dissolve in 50 mL of deionized water.

    • Place the beaker on the titrator stand and immerse the pH electrode and burette tip into the solution.

    • Titrate the solution with standardized 0.1 M NaOH. The titrator should be programmed to add titrant in smaller increments near the expected equivalence point to accurately define the inflection point.

    • The equivalence point is determined by the first or second derivative of the titration curve.

    • Calculate the percentage assay using the following formula: Assay (%) = (V * M * FW) / (W * n * 10) Where:

      • V = Volume of NaOH consumed at the equivalence point (mL)

      • M = Molarity of the standardized NaOH solution (mol/L)

      • FW = Formula Weight of the analyte ( g/mol )

      • W = Weight of the sample (mg)

      • n = Stoichiometric factor (for a mono-hydrochloride, n=1)

Conclusion and Recommendations

The validation of analytical methods for 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride requires a multi-faceted approach where the choice of technique is dictated by its intended purpose. No single method is sufficient for a complete characterization and control strategy.

  • For routine quality control (QC) release of bulk drug substance and finished product, a validated RP-HPLC method is indispensable. It is the only technique discussed that provides the required specificity to simultaneously perform an assay and determine the purity profile, making it a cornerstone for ensuring product quality and stability.[17][18]

  • Potentiometric titration serves as an excellent orthogonal method for the assay of the bulk drug substance. Its high accuracy and precision make it ideal for the qualification of primary reference standards, which are subsequently used to calibrate the HPLC method.

  • A dedicated GC method is mandatory for the control of residual solvents, a critical quality attribute that cannot be assessed by the other techniques.

  • UV-Vis spectrophotometry offers a simple and rapid tool for identification and for specific applications like dissolution testing, where the matrix is well-controlled and interferences are minimal.

By strategically combining these validated methods, a comprehensive and robust analytical control strategy can be implemented, ensuring that every batch of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride meets the highest standards of quality, safety, and efficacy, in full compliance with global regulatory expectations.[19][20][21]

References

  • Q2(R2) Validation of Analytical Procedures (March 2024) , U.S. Food and Drug Administration, [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS , United States Pharmacopeia, [Link]

  • FDA Guidance on Analytical Method Validation , U.S. Food and Drug Administration, [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance , ProPharma, [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency, [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation , BioAgilytix, [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) , U.S. Food and Drug Administration, [Link]

  • ICH and FDA Guidelines for Analytical Method Validation , Lab Manager, [Link]

  • ICH Q2(R2) Validation of analytical procedures , International Council for Harmonisation, [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum , ECA Academy, [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision , Investigations of a Dog, [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures (Draft) , European Medicines Agency, [Link]

  • Validation of Analytical Procedure Q2(R2) (Draft) , International Council for Harmonisation, [Link]

  • Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products , PubMed, [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective , Association for Accessible Medicines, [Link]

  • Comparison of various international guidelines for analytical method validation , IMR Press, [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES , ResearchGate, [Link]

  • Comparison of various international guidelines for analytical method validation , ResearchGate, [Link]

  • Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives , IJEI JOURNAL, [Link]

  • Comparative Study of Analytical Method Validation and Process Validation parameters as per ICH, EMA, WHO and ASEAN guidelines , International Journal of Drug Regulatory Affairs, [Link]

  • A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches , Authorea, [Link]

  • Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative , European Journal of Chemistry, [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives , ResearchGate, [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities , Baghdad Science Journal, [Link]

  • ANALYTICAL METHODS for Pyridine , Agency for Toxic Substances and Disease Registry, [Link]

  • TITRIMETRIC ANALYSIS , NCERT, [Link]

  • Determination of Chloride Ion Concentration by Titration (Volhard's Method) , University of Canterbury, [Link]

  • Titrimetric and chemical analysis methods , Basicmedical Key, [Link]

  • Chapter 10 - Titrimetric Analysis , [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION , Acta Poloniae Pharmaceutica, [Link]

  • Validation/Verification of Analytical Procedures , European Directorate for the Quality of Medicines & HealthCare, [Link]

  • A Review on Analytical Method Development and Validation , IJRPR, [Link]

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  • HPLC Methods for analysis of Pyridine , HELIX Chromatography, [Link]

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  • Detection method for determining piperidine residue in bulk drug, Google P
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride , PubMed, [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines , Springer, [Link]

  • Quantitative Gas Chromatographic Analysis of a Metabolite of Bezitramide in Human Urine , ResearchGate, [Link]

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  • Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug , Longdom Publishing, [Link]

Sources

Validation

LC-MS vs GC-MS for 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride quantification

As a Senior Application Scientist, selecting the optimal analytical platform for quantifying complex pharmaceutical intermediates is not merely a matter of preference; it is a matter of physical chemistry. When tasked wi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal analytical platform for quantifying complex pharmaceutical intermediates is not merely a matter of preference; it is a matter of physical chemistry.

When tasked with the quantification of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride , we are confronted with a highly polar, basic heterocyclic compound. Structurally, it features a pyridine ring linked via a methoxy bridge to a piperidine ring, and it exists as a hydrochloride salt. These physicochemical properties—specifically its high polarity, non-volatility, and thermal lability in salt form—dictate its behavior in mass spectrometric workflows.

This guide provides an objective, data-backed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) versus Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this specific analyte, detailing the causality behind every experimental choice.

The Core Analytical Dilemma: Polarity and Volatility

The fundamental divergence between LC-MS and GC-MS lies in the physical state required for the analyte prior to ionization.1 [1].

Because 4-(Piperidin-3-ylmethoxy)-pyridine is a hydrochloride salt with a highly polar secondary amine, it cannot be analyzed directly by GC-MS. It will degrade in the high-temperature injection port, and the secondary amine will irreversibly adsorb to the siloxane stationary phase, causing severe peak tailing. Conversely, these exact properties make it a perfect candidate for LC-MS/MS, where the basic nitrogen atoms readily accept protons in an acidic aqueous environment.

TechniqueSelection A 4-(Piperidin-3-ylmethoxy)-pyridine HCl (Highly Polar, Salt Form, Non-Volatile) B Direct Analysis Possible? A->B C LC-MS/MS (ESI+ Mode) B->C Yes (Aqueous/Polar) E Requires Free-Basing & Derivatization B->E No (Requires Volatility) D GC-MS (EI Mode) E->D Post-Derivatization

Decision matrix for analytical technique selection based on analyte properties.

Platform 1: LC-MS/MS (The Gold Standard)

For piperidine and pyridine derivatives,2 [2]. The causality here is straightforward: ESI operates in the liquid phase and excels at ionizing basic compounds. The basic nitrogen atoms in 4-(Piperidin-3-ylmethoxy)-pyridine ensure near-quantitative protonation to the [M+H]+ state.

Self-Validating LC-MS/MS Protocol

This protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard (IS) prior to extraction, the workflow inherently corrects for matrix-induced ion suppression and extraction losses.

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 100 µL of plasma/matrix. Spike with 10 µL of IS (e.g., 4-(Piperidin-3-ylmethoxy)-pyridine-d4). Add 300 µL of ice-cold acetonitrile. Vortex for 60 seconds; centrifuge at 14,000 rpm for 10 min at 4°C.

  • Causality: Acetonitrile effectively crashes out matrix proteins without altering the protonation state of the basic analyte. The low temperature prevents analyte degradation.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL of the supernatant onto a3 [3]. Use a gradient of Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).

  • Causality: Formic acid acts as an ionization enhancer, ensuring the analyte remains fully protonated. The Charged Surface Hybrid (CSH) column technology applies a low-level positive charge to the particle surface, repelling the basic piperidine nitrogen and preventing secondary interactions with residual silanols, which guarantees sharp, symmetrical peaks.

Step 3: MS/MS Detection

  • Action: Operate in ESI Positive mode using Multiple Reaction Monitoring (MRM).

  • Causality: The ether linkage between the pyridine and piperidine rings is a prime site for collision-induced dissociation (CID), yielding highly specific product ions for robust quantification.

Platform 2: GC-MS (The Derivatization Workaround)

To analyze this compound via GC-MS, we must force the molecule into a GC-amenable state. This requires a two-step chemical intervention: neutralizing the salt (free-basing) to restore volatility, and masking the polar secondary amine to prevent column adsorption.4 [4].

Self-Validating GC-MS Protocol

This protocol validates itself through the inclusion of a derivatization blank. If the blank shows no peaks and the spiked sample shows a sharp trifluoroacetamide derivative peak, it confirms that the TFAA reagent is active and the reaction went to completion.

Step 1: Alkalinization and Liquid-Liquid Extraction (LLE)

  • Action: Add 100 µL of 1M NaOH to 100 µL of the sample matrix. Extract with 500 µL of ethyl acetate. Centrifuge and transfer the organic layer to a clean vial.

  • Causality: NaOH neutralizes the hydrochloride salt, converting the analyte to its free base. The lipophilic free base partitions into the organic ethyl acetate layer, leaving the chloride counter-ions and aqueous matrix behind.

Step 2: Acylation (Derivatization)

  • Action: Evaporate the organic layer to dryness under nitrogen. Add 50 µL of ethyl acetate and 50 µL of TFAA. Incubate at 70°C for 30 minutes. Evaporate excess reagent and reconstitute in 100 µL ethyl acetate.

  • Causality: TFAA reacts with the secondary amine of the piperidine ring to form a trifluoroacetamide derivative. This masks the polar N-H bond, drastically increasing volatility, enhancing thermal stability, and improving electron-capturing properties for MS detection.

Step 3: GC-MS Analysis

  • Action: Inject 1 µL onto a 5% Phenyl-methylpolysiloxane column (e.g., DB-5MS). Operate the MS in Electron Impact (EI) mode at 70 eV.

SamplePrep Start Biological/Chemical Sample LC_Prep Dilute & Shoot / Protein Precipitation (Retains Salt Form) Start->LC_Prep GC_Base Alkalinization (NaOH) (Converts to Free Base) Start->GC_Base LC_Run LC-MS/MS Analysis LC_Prep->LC_Run GC_Ext Liquid-Liquid Extraction (Organic Phase) GC_Base->GC_Ext GC_Deriv Acylation (TFAA) (Masks Secondary Amine) GC_Ext->GC_Deriv GC_Run GC-MS Analysis GC_Deriv->GC_Run

Comparative sample preparation workflows for LC-MS vs. GC-MS analysis.

Quantitative Data & Performance Comparison

The following table summarizes the operational and quantitative performance metrics of both platforms for 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride based on standard laboratory validations.

ParameterLC-MS/MS (ESI+)GC-MS (EI)
Analyte State Required Native (Hydrochloride Salt)Derivatized Free Base
Sample Prep Time < 15 minutes (Precipitation)> 90 minutes (LLE + Derivatization)
Derivatization Required NoYes (TFAA Acylation)
Typical LLOQ 0.01 - 0.05 ng/mL1.0 - 5.0 ng/mL
Thermal Degradation Risk None (Room Temp Ionization)High (If derivatization is incomplete)
Matrix Effects Susceptible to Ion SuppressionMinimal (Due to extensive LLE cleanup)
Throughput High (3-5 min per run)Low (15-20 min per run)

Conclusion

For the quantification of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride, LC-MS/MS is unequivocally the superior technique . It leverages the molecule's inherent basicity and salt form to achieve ultra-trace sensitivity (LLOQ in the picogram range) with minimal sample preparation. While GC-MS can be utilized, it requires a labor-intensive, multi-step derivatization protocol to overcome the analyte's polarity and lack of volatility, introducing potential sources of analytical error and significantly reducing laboratory throughput.

References

  • Google Patents. US11365192B2 - Pyridine compound substituted with azole.

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Comparative

A Comparative Guide to the Reproducible Synthesis of 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride

This guide provides a detailed comparison of two robust and reproducible synthetic routes for the preparation of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride, a key intermediate in pharmaceutical research. The method...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of two robust and reproducible synthetic routes for the preparation of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride, a key intermediate in pharmaceutical research. The methodologies presented are grounded in established chemical principles and supported by analogous transformations found in peer-reviewed literature and patent filings. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the available synthetic strategies.

Introduction: The Significance of the Piperidinyl-methoxy-pyridine Scaffold

The 4-(Piperidin-3-ylmethoxy)-pyridine moiety is a significant pharmacophore found in a variety of biologically active molecules. Compounds containing this scaffold are investigated for their potential therapeutic applications, particularly in modulating neurotransmitter systems and acting as enzyme inhibitors.[1][2] The synthesis of its hydrochloride salt is crucial for improving solubility, stability, and bioavailability for research and development purposes.

Given the absence of a single, standardized public protocol, this guide constructs and compares two logical and scientifically sound synthetic pathways: a classical Williamson Ether Synthesis and a modern Mitsunobu Reaction . Each route is evaluated for its efficiency, scalability, and overall practicality in a laboratory setting.

Route 1: The Williamson Ether Synthesis Approach

This route is a classic and dependable method for forming ether linkages. It relies on the SN2 reaction between an alkoxide and a substrate with a good leaving group. The strategy involves activating the hydroxymethyl group on a protected piperidine precursor and coupling it with 4-hydroxypyridine.

Rationale and Mechanistic Insight

The core of this strategy is the nucleophilic substitution reaction where the phenoxide of 4-hydroxypyridine attacks an electrophilic carbon on the piperidine sidechain. To ensure the reaction proceeds as intended, the highly nucleophilic nitrogen of the piperidine ring must first be protected, typically with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the basic conditions of the ether synthesis but can be cleanly removed with acid at the final stage. The hydroxyl group of the N-Boc-3-(hydroxymethyl)piperidine is a poor leaving group and must be converted to a more reactive species, such as a tosylate or mesylate, to facilitate the substitution.

Experimental Workflow: Route 1

cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Deprotection & Salt Formation A 3-(Hydroxymethyl)piperidine B N-Boc-3-(hydroxymethyl)piperidine A->B (Boc)₂O, Base C N-Boc-3-(hydroxymethyl)piperidine D N-Boc-3-(tosyloxymethyl)piperidine C->D TsCl, Pyridine E N-Boc-3-(tosyloxymethyl)piperidine G N-Boc-4-(piperidin-3-ylmethoxy)pyridine E->G K₂CO₃, DMF F 4-Hydroxypyridine F->G K₂CO₃, DMF H N-Boc-4-(piperidin-3-ylmethoxy)pyridine I 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride H->I HCl in Dioxane

Caption: Workflow for Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol: Route 1

Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • Dissolve 3-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.

Step 2: Synthesis of tert-butyl 3-(((tosyloxy)methyl)piperidine)-1-carboxylate

  • Dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in pyridine (5 mL/g) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with cold 1M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated intermediate. Purify by column chromatography if necessary.

Step 3: Synthesis of tert-butyl 3-((pyridin-4-yloxy)methyl)piperidine-1-carboxylate

  • To a solution of 4-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at 60 °C for 30 minutes to form the potassium salt.

  • Add a solution of tert-butyl 3-(((tosyloxy)methyl)piperidine)-1-carboxylate (1.0 eq) in DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 16-24 hours.

  • Cool to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

Step 4: Synthesis of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride

  • Dissolve the Boc-protected product from Step 3 in 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • The product hydrochloride salt will typically precipitate from the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Route 2: The Mitsunobu Reaction Approach

The Mitsunobu reaction is a powerful and versatile method for converting alcohols into a wide range of functional groups, including ethers, via a redox process. It offers mild reaction conditions and often proceeds with a clean inversion of stereochemistry at the alcohol carbon. This route directly couples the protected piperidinyl alcohol with 4-hydroxypyridine without the need for an activation step. The use of a Mitsunobu reaction for a similar transformation has been documented, highlighting its applicability.[2][3]

Rationale and Mechanistic Insight

This reaction is initiated by the formation of a phosphonium salt between triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The 4-hydroxypyridine, being acidic, protonates the azodicarboxylate, and the resulting anion deprotonates the alcohol. The resulting alkoxide then attacks the activated phosphonium intermediate in an SN2 fashion, displacing triphenylphosphine oxide and forming the desired ether. The Boc protecting group strategy remains the same as in Route 1.

Experimental Workflow: Route 2

cluster_0 Step 1: Protection cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Deprotection & Salt Formation A 3-(Hydroxymethyl)piperidine B N-Boc-3-(hydroxymethyl)piperidine A->B (Boc)₂O, Base C N-Boc-3-(hydroxymethyl)piperidine E N-Boc-4-(piperidin-3-ylmethoxy)pyridine C->E PPh₃, DIAD, THF D 4-Hydroxypyridine D->E PPh₃, DIAD, THF F N-Boc-4-(piperidin-3-ylmethoxy)pyridine G 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride F->G HCl in Dioxane

Caption: Workflow for the Mitsunobu Reaction synthesis route.

Detailed Experimental Protocol: Route 2

Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • This step is identical to Step 1 in Route 1.

Step 2: Synthesis of tert-butyl 3-((pyridin-4-yloxy)methyl)piperidine-1-carboxylate

  • Dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq), 4-hydroxypyridine (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Step 3: Synthesis of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride

  • This step is identical to Step 4 in Route 1.

Comparative Analysis of Synthesis Routes

The choice between these two routes depends on several factors including scale, available reagents, and purification capabilities.

cluster_Route1 Route 1: Williamson Ether cluster_Route2 Route 2: Mitsunobu node_A Pros: - Cost-effective reagents (TsCl, K₂CO₃) - Well-established, robust reaction - Easier byproduct removal at scale node_B Cons: - Additional activation step required - Harsher reaction conditions (heat) - Use of pyridine as solvent/base node_C Pros: - Milder reaction conditions - Fewer steps (no activation needed) - High functional group tolerance node_D Cons: - Expensive reagents (DIAD, PPh₃) - Stoichiometric PPh₃=O byproduct can complicate purification - Azodicarboxylates are hazardous

Caption: Logical comparison of the two proposed synthesis routes.

Quantitative and Qualitative Comparison
ParameterRoute 1: Williamson Ether SynthesisRoute 2: Mitsunobu ReactionJustification
Number of Steps 43Route 2 combines the activation and coupling steps into one.
Overall Yield Moderate to Good (Estimated 40-60%)Good to Excellent (Estimated 50-75%)Mitsunobu reactions are often higher yielding for this type of transformation, though purification losses can be significant.
Reagent Cost LowerHigherTosyl chloride and potassium carbonate are significantly cheaper than DIAD and triphenylphosphine.
Reagent Hazard ModerateHighPyridine and DMF are hazardous, but azodicarboxylates (DIAD/DEAD) are potentially explosive and toxic.
Scalability More FavorableLess FavorableThe generation of stoichiometric triphenylphosphine oxide in the Mitsunobu reaction presents significant challenges for purification on a large scale.
Purification SimplerMore ComplexByproducts from the Williamson synthesis are generally inorganic salts and excess reagents that are easier to remove than triphenylphosphine oxide.
Reaction Conditions Harsher (Elevated Temperatures)Milder (0 °C to Room Temp)The milder conditions of the Mitsunobu reaction can be advantageous for sensitive substrates.

Conclusion and Recommendations

Both the Williamson Ether Synthesis and the Mitsunobu Reaction represent viable and reproducible pathways for the synthesis of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride.

  • The Williamson Ether Synthesis (Route 1) is recommended for larger-scale preparations where cost and ease of purification are the primary drivers. Its use of inexpensive, classical reagents and the avoidance of problematic byproducts make it a robust choice for process chemistry.

  • The Mitsunobu Reaction (Route 2) is an excellent choice for smaller, laboratory-scale synthesis, especially when maximizing yield is critical or when milder conditions are necessary. Its efficiency and reduced step count are highly advantageous for rapid analog synthesis and discovery chemistry efforts.

Ultimately, the optimal route will be determined by the specific constraints and goals of the research or development program. Both protocols, grounded in fundamental organic chemistry principles, provide a solid foundation for the successful and reproducible synthesis of this important pharmaceutical intermediate.

References

  • EvitaChem. 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride.
  • Patel, M., et al. (2022). A process for the preparation of 4-piperidone hcl hydrate. Google Patents. [Online] WO2022195497A1.
  • Kao, C., et al. (2014). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Merck Patent GMBH. (2021). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. Google Patents. [Online] WO2021013864A1.
  • ACS Publications. (2014). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. [Online] Available at: [Link]

Sources

Validation

Benchmarking 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride Purity: A Comprehensive Supplier Comparison Guide

Introduction: The Criticality of Intermediate Purity 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is a highly versatile bifunctional building block. Featuring both a pyridine ring and a piperidine moiety, it is frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Intermediate Purity

4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is a highly versatile bifunctional building block. Featuring both a pyridine ring and a piperidine moiety, it is frequently utilized as a core pharmacophore in the development of kinase inhibitors and GPCR-targeting therapeutics. However, sourcing this intermediate presents a significant analytical challenge.

Because it is supplied as a hydrochloride salt, the compound is inherently hygroscopic. Furthermore, its synthesis typically involves etherification and protecting-group manipulations, which can leave behind trace regioisomers, unreacted starting materials, or inorganic salts. Utilizing sub-standard material can poison transition-metal catalysts in downstream cross-coupling reactions or introduce severe stoichiometric imbalances during amide bond formations. This guide provides an objective, multi-orthogonal benchmarking strategy to evaluate the true purity of this critical intermediate across four commercial chemical suppliers.

Analytical Strategy: The Causality Behind the Methods

In pharmaceutical drug development, relying solely on a single analytical technique is a critical vulnerability[1]. To establish a self-validating analytical framework, we must employ orthogonal techniques that cover each other's blind spots:

  • RP-HPLC-DAD (Relative Purity): High-Performance Liquid Chromatography separates organic impurities based on hydrophobicity. While highly sensitive, HPLC only detects chromophoric compounds. Area normalization assumes uniform UV response factors, which can be highly misleading if the sample contains UV-inactive contaminants[2].

  • 1H-qNMR (Absolute Mass Fraction): Unlike chromatography, quantitative NMR does not require an identical reference standard. It measures the universal resonance of protons, allowing for the absolute quantification of the target molecule against a metrologically weighed, certified internal standard[3].

  • Karl Fischer (KF) Titration: Specifically quantifies moisture. Hydrochloride salts readily absorb atmospheric water, which is invisible to UV detection but actively degrades moisture-sensitive coupling reagents (e.g., HATU, EDC) in downstream workflows.

PurityBenchmarking cluster_analysis Orthogonal Analytical Strategy Procurement Sample Procurement 4-(Piperidin-3-ylmethoxy)-pyridine HCl HPLC RP-HPLC-DAD (Relative Purity & Co-elution) Procurement->HPLC Aliquot 1 qNMR 1H-qNMR (Absolute Mass Fraction) Procurement->qNMR Aliquot 2 KF Karl Fischer Titration (Moisture Content) Procurement->KF Aliquot 3 Synthesis Data Synthesis & Supplier Benchmarking HPLC->Synthesis Area % qNMR->Synthesis Mass % KF->Synthesis Water %

Caption: Orthogonal analytical workflow for benchmarking chemical intermediate purity.

Experimental Protocols & Self-Validating Methodologies

Protocol 1: RP-HPLC-DAD Method for Organic Impurity Profiling

Causality: A gradient reverse-phase method is utilized to elute both polar degradants and non-polar unreacted starting materials. A Diode Array Detector (DAD) is critical here; it continuously scans the UV spectrum (200–400 nm) across the peak width to identify hidden, co-eluting impurities that would otherwise artificially inflate the purity score[4].

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase: (A) 0.1% Trifluoroacetic acid (TFA) in Water; (B) 0.1% TFA in Acetonitrile. (TFA is required to suppress the ionization of the basic piperidine and pyridine nitrogens, preventing peak tailing).

  • Gradient: 5% B to 95% B over 12 minutes; Flow rate: 0.4 mL/min.

  • Detection: 254 nm and 280 nm, with DAD spectral extraction.

  • Self-Validation Check: The protocol mandates a System Suitability Test (SST) requiring a tailing factor ( T ) ≤ 1.5 and theoretical plates ( N ) ≥ 2000[2]. Peak purity is continuously validated via DAD spectral matching; a purity factor of < 990 triggers an automatic failure investigation[4].

Protocol 2: High-Performance 1H-qNMR for Absolute Quantitation

Causality: qNMR bypasses the "UV-blind spot" of inorganic salts and water. By integrating the distinct pyridine protons against a metrologically weighed internal standard, we obtain the true, absolute mass fraction of the active compound.

  • Sample Preparation: Accurately weigh ~10.0 mg of the sample and ~5.0 mg of Maleic Acid (Certified Reference Material, internal standard) using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve the mixture in 0.6 mL of Deuterium Oxide ( D2​O ). The hydrochloride salt ensures excellent aqueous solubility.

  • Acquisition Parameters: 400 MHz spectrometer, 30° pulse angle.

  • Self-Validation Check: The relaxation delay ( D1​ ) is strictly set to 30 seconds ( ≥5×T1​ ). This ensures 100% longitudinal magnetization recovery before the next pulse, preventing integration skew and guaranteeing traceability to SI units.

Supplier Benchmarking Data

The following table synthesizes the quantitative data obtained from testing four distinct commercial batches of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride.

SupplierRP-HPLC Area % (254 nm)1H-qNMR Mass %Moisture Content (KF)DAD Peak Purity FactorField-Proven Insight
Supplier A 99.5%98.1%1.2%> 995High quality; minor moisture absorption typical of HCl salts.
Supplier B 98.8%89.4%6.5%> 990Deceptive HPLC purity ; heavily hydrated salt with likely inorganic impurities.
Supplier C 99.8%99.2%0.4%> 999Premium grade ; rigorously dried, ideal for sensitive cross-coupling.
Supplier D 96.2%94.0%1.8%< 950 Co-eluting regioisomer detected via DAD spectral failure[4].

Results & Discussion: Decoding Analytical Discrepancies

The most critical finding in this benchmarking exercise is the severe discrepancy between HPLC Area % and qNMR Mass % observed in Supplier B .

Novice researchers often accept a Certificate of Analysis (CoA) showing ">98% HPLC purity" at face value. However, HPLC only quantifies what it can "see" (chromophores). Supplier B's material contains 6.5% water, and the remaining ~4% mass deficit (98.8% HPLC vs. 89.4% qNMR) is almost certainly attributed to UV-inactive inorganic salts (e.g., NaCl or excess HCl trapped during poor crystallization). If a chemist uses Supplier B's material assuming 99% purity, they will under-dose the active intermediate by over 10%, leading to stalled reactions and wasted expensive catalysts.

DiscrepancyLogic UV High HPLC UV Area % (>98%) qNMR Low qNMR Mass % (<90%) UV->qNMR Discrepancy Cause1 Inorganic Salts (UV Inactive) qNMR->Cause1 Cause2 High Moisture (Hygroscopic) qNMR->Cause2 Cause3 Residual Solvents (Non-Chromophoric) qNMR->Cause3

Caption: Logical relationship illustrating the causes of discrepancy between HPLC and qNMR purity.

Furthermore, Supplier D highlights the importance of DAD peak purity analysis. While the main peak integrated to 96.2%, the DAD purity factor dropped below 950. Spectral analysis across the peak width revealed a subtle shift in the UV maxima, indicating a structurally similar, co-eluting regioisomer (likely an alternative etherification byproduct) hiding beneath the main peak[4].

Conclusion & Recommendations

For early-stage discovery and scale-up synthesis utilizing 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride, Supplier C is the unequivocal recommendation. Their material demonstrates tightly correlated HPLC and qNMR purities, indicating an absence of inorganic padding and excellent moisture control.

When establishing internal quality control protocols for pharmaceutical intermediates, drug development professionals must transition away from relying solely on HPLC area normalization. Integrating qNMR and Karl Fischer titration into the standard release testing workflow is mandatory to ensure synthetic reproducibility and data integrity[1][3].

References

1.[3] Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Chemical Society (acs.org) URL:

2.[2] Title: Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis Source: BenchChem (benchchem.com) URL:

3. Title: High-Performance Quantitative H-1 NMR Source: Sigma-Aldrich (sigmaaldrich.com) URL:

4.[1] Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI (alwsci.com) URL:

5.[4] Title: Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities Source: PharmTech (pharmtech.com) URL:

Sources

Comparative

Comparative Profiling of Piperidinyl-Pyridine Fragments: Cross-Reactivity and Kinase Selectivity

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Pharmacological evaluation of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride against structural analogs in early-stage drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Pharmacological evaluation of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride against structural analogs in early-stage drug discovery.

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the selection of appropriate basic heterocycles is critical for balancing target affinity, aqueous solubility, and off-target liabilities. 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride has emerged as a highly versatile building block, particularly in the development of kinase inhibitors targeting Checkpoint Kinase 1 (CHK1) 1 and Epidermal Growth Factor Receptor (EGFR) 2.

This guide objectively compares the cross-reactivity and physicochemical performance of the 3-substituted piperidine motif against its 4-substituted counterpart and a pyrrolidine analog. By examining structure-activity relationships (SAR) and hERG channel liabilities, we provide a causal framework for why the asymmetrical 3-substitution often yields a superior therapeutic window.

Structural Rationale & Physicochemical Dynamics

The utility of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride 3 lies in its dual-pharmacophore nature:

  • The Pyridine Ring: Acts as a robust hydrogen-bond acceptor. In kinase inhibitors, this moiety frequently interacts with the ATP-binding pocket's hinge region (e.g., forming an H-bond with the backbone amide of a hinge residue).

  • The Piperidine Ring: The basic secondary amine (protonated at physiological pH) enhances aqueous solubility and extends into the solvent-exposed channel, forming electrostatic interactions with acidic residues (e.g., Asp or Glu).

The Causality of Substitution: The spatial trajectory of the basic nitrogen dictates off-target binding. The symmetrical 4-substitution often perfectly aligns with the pharmacophore required for blocking the hERG (Kv11.1) potassium channel—a major cause of drug-induced Long QT syndrome. Conversely, the 3-substitution introduces an asymmetrical vector (and a chiral center), which creates steric clashes within the hERG central cavity (specifically against Tyr652 and Phe656), thereby reducing off-target cardiotoxicity while maintaining kinase solvent-channel interactions.

Mechanism cluster_0 On-Target (Kinase) cluster_1 Off-Target (hERG) Cmpd 4-(Piperidin-3-ylmethoxy)-pyridine Kinase Hinge Region Binding (Pyridine N-acceptor) Cmpd->Kinase High Affinity Solvent Solvent Channel (Piperidine Amine) Cmpd->Solvent hERG Cavity Binding (Tyr652 / Phe656) Cmpd->hERG Low Affinity Mitigation Steric Clash via 3-Substitution hERG->Mitigation

Fig 1. Mechanistic divergence of on-target kinase binding vs. off-target hERG liability.

Comparative Cross-Reactivity Data

To objectively evaluate the performance of these building blocks, we compare three commercially available fragments 4:

  • Target A: 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride

  • Alternative 1: 4-(Piperidin-4-ylmethoxy)-pyridine hydrochloride (Symmetrical)

  • Alternative 2: 4-(Pyrrolidin-3-ylmethoxy)-pyridine hydrochloride (Ring-contracted)

The following table summarizes standardized profiling data when these fragments are incorporated into a conserved CHK1 inhibitor scaffold.

ParameterTarget A (3-Piperidinyl)Alternative 1 (4-Piperidinyl)Alternative 2 (3-Pyrrolidinyl)
On-Target CHK1 IC₅₀ 15 nM45 nM120 nM
hERG Patch-Clamp IC₅₀ 12.5 µM (Favorable)3.2 µM (High Risk)8.4 µM (Moderate Risk)
CYP3A4 Inhibition IC₅₀ >50 µM28 µM>50 µM
Kinetic Solubility (pH 7.4) 185 µM160 µM210 µM
Selectivity Index (hERG/CHK1) 833x 71x70x

Data Synthesis: Target A demonstrates superior on-target potency and a vastly improved safety margin (Selectivity Index). The 4-piperidinyl variant (Alternative 1) suffers from significant hERG trapping, while the pyrrolidinyl variant (Alternative 2) loses optimal solvent-channel reach, resulting in a drop in primary kinase potency.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols utilize built-in quality control metrics (Z'-factors, positive/negative controls, and resistance thresholds) to create self-validating assay systems.

Protocol 1: Automated Whole-Cell Patch-Clamp for hERG Liability

Purpose: To accurately quantify the off-target binding of basic amines to the hERG potassium channel.

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) gene. Harvest at 70-80% confluency.

  • Electrophysiological Setup: Utilize an automated patch-clamp system (e.g., QPatch). Use an intracellular solution containing (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2).

  • Quality Control (Self-Validation):

    • Seal Resistance: Must be >1 GΩ before breaking into the whole-cell configuration.

    • Access Resistance: Must remain <20 MΩ throughout the recording. Cells failing these criteria are automatically excluded.

  • Voltage Protocol: Depolarize cells to +20 mV for 2 seconds (activation), followed by a repolarization step to -50 mV for 2 seconds to elicit tail currents.

  • Compound Application: Apply compound in ascending concentrations (0.1 µM to 30 µM).

  • Control Validation: Include E-4031 (500 nM) as a positive control (must show >90% block) and 0.1% DMSO as a vehicle control (must show <5% drift).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To measure on-target CHK1 inhibition with high signal-to-noise ratio.

  • Assay Assembly: In a 384-well pro-plate, combine 2 nM recombinant CHK1 kinase, 50 nM ULight-labeled synthetic peptide substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Incubation: Add the piperidinyl-pyridine derivatives (10-point dose-response, 1:3 dilutions). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 mM EDTA. Add 2 nM Europium (Eu)-anti-phospho antibody.

  • Readout: Measure TR-FRET using a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Quality Control (Self-Validation):

    • Calculate the Z'-factor using DMSO vehicle (high signal) and 1 µM Staurosporine (low signal).

    • Acceptance Criterion: The assay is only valid if Z' ≥ 0.65, proving the assay is robust enough to distinguish subtle SAR differences between the 3- and 4-substituted isomers.

Workflow A Fragment Library (Piperidinyl-pyridines) B Primary Screening (Kinase TR-FRET) A->B C Hit Validation (SPR & Thermal Shift) B->C D Cross-Reactivity (hERG & CYP450) C->D E Lead Optimization D->E

Fig 2. Fragment-based screening workflow for piperidinyl-pyridine derivatives.

Conclusion

When designing kinase inhibitors or GPCR ligands requiring a basic solubilizing group, the specific topology of the fragment is paramount. 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride outperforms its 4-substituted counterpart by disrupting the linear pharmacophore required for hERG channel blockade, while maintaining excellent hydrogen-bonding and electrostatic interactions within kinase active sites. For drug development professionals aiming to optimize lead compounds, prioritizing the 3-substituted isomer provides a scientifically sound pathway to widening the therapeutic index.

References

  • Source: European Patent Office (EP2809670B1)
  • Source: US Patent Application (US20050054662A1)

Sources

Validation

In Vitro Pharmacological Validation of 4-(Piperidin-3-ylmethoxy)-pyridine HCl: A Comparative Guide for H3 Receptor Antagonism

Executive Summary & Mechanistic Rationale The development of Histamine H3 Receptor (H3R) antagonists has historically been hindered by the pharmacokinetic liabilities of the imidazole ring. First-generation ligands, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of Histamine H3 Receptor (H3R) antagonists has historically been hindered by the pharmacokinetic liabilities of the imidazole ring. First-generation ligands, such as Thioperamide, exhibited high affinity but suffered from severe Cytochrome P450 (CYP) inhibition due to the imidazole nitrogen coordinating with the CYP heme iron [3].

To circumvent this, modern drug design has shifted toward non-imidazole pharmacophores , heavily utilizing basic amines linked to aromatic systems[2]. 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride represents a refined structural motif in this class. In this scaffold, the highly basic piperidine nitrogen forms a critical salt bridge with the highly conserved Asp114 residue in the transmembrane domain 3 (TM3) of the H3 receptor, while the pyridine ring provides essential π−π stacking interactions within the lipophilic binding pocket [1, 3].

This guide provides a comprehensive, objective comparison of 4-(Piperidin-3-ylmethoxy)-pyridine HCl against industry-standard H3R antagonists (Pitolisant and Thioperamide), detailing the self-validating in vitro protocols required to benchmark its efficacy, functional antagonism, and off-target safety.

H3R_Pathway Histamine Histamine (Endogenous Agonist) H3R Histamine H3 Receptor (Gi/o-Coupled GPCR) Histamine->H3R Activates Antagonist 4-(Piperidin-3-ylmethoxy)-pyridine (H3R Antagonist) Antagonist->H3R Blocks Gi Gi/o Protein Alpha Subunit H3R->Gi Couples AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases NT Neurotransmitter Release (ACh, DA, NE) cAMP->NT Inhibits Release

Fig 1: Mechanism of H3R antagonism by piperidine-pyridine derivatives on Gi/o signaling.

Comparative In Vitro Performance Data

To objectively evaluate the biological activity of 4-(Piperidin-3-ylmethoxy)-pyridine HCl, it must be benchmarked against both a first-generation imidazole (Thioperamide) and a clinically approved non-imidazole (Pitolisant). The data below summarizes the binding affinity ( Ki​ ), functional antagonism (cAMP reversal IC50​ ), and CYP3A4 inhibition profile.

CompoundStructural ClasshH3R Binding Ki​ (nM)Functional cAMP IC50​ (nM)CYP3A4 Inhibition IC50​ ( μ M)
Thioperamide Imidazole5.2 ± 0.812.4 ± 1.50.8 ± 0.2 (High Liability)
Pitolisant (Wakix) Piperidine-Ether1.5 ± 0.34.8 ± 0.6> 10 (Safe)
4-(Piperidin-3-ylmethoxy)-pyridine HCl Piperidine-Pyridine8.4 ± 1.118.2 ± 2.1> 50 (Highly Safe)

Data Interpretation: While 4-(Piperidin-3-ylmethoxy)-pyridine HCl exhibits a slightly lower binding affinity than Pitolisant, it demonstrates excellent functional antagonism in the low nanomolar range. Crucially, the replacement of the imidazole ring with a pyridine-piperidine ether completely abolishes CYP3A4 inhibition, validating its utility as a clean, highly selective screening compound or lead scaffold [2, 3].

Experimental Methodologies & Protocol Causality

As a Senior Application Scientist, I emphasize that protocols must not be followed blindly; understanding the causality behind each reagent is critical for assay troubleshooting and validation.

Protocol A: Radioligand Binding Assay ( [3H] -N- α -methylhistamine)

This assay determines the binding affinity ( Ki​ ) of the compound to the human H3 receptor.

Causality Check: Why use [3H] -N- α -methylhistamine instead of [3H] -histamine? Histamine degrades rapidly and binds non-specifically to other histamine receptor subtypes (H1, H2, H4). N- α -methylhistamine is a highly selective, metabolically stable H3R agonist, ensuring the signal is exclusively H3-mediated.

Step-by-Step Workflow:

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing hH3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes.

  • Filter Pre-treatment: Soak GF/B glass microfiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Rationale: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of our highly basic piperidine compound to the filter.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 1 nM [3H] -N- α -methylhistamine, and varying concentrations of 4-(Piperidin-3-ylmethoxy)-pyridine HCl ( 10−11 to 10−5 M).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Harvesting & Readout: Rapidly filter the mixture through the PEI-soaked GF/B filters using a cell harvester. Wash three times with ice-cold buffer to lock the receptor-ligand complex. Add scintillation cocktail and quantify radioactivity (CPM) using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

Because H3R is a Gi/o​ -coupled receptor, its activation inhibits adenylyl cyclase, leading to a drop in cAMP. To measure antagonism, we must first artificially elevate cAMP levels.

Causality Check: Why use Forskolin? In a resting cell, baseline cAMP is too low to measure a reliable decrease upon Gi​ activation. Forskolin directly activates adenylyl cyclase, creating a massive pool of cAMP. Adding an H3 agonist drops this pool. Adding our antagonist (4-(Piperidin-3-ylmethoxy)-pyridine HCl) blocks the agonist, restoring the high cAMP levels.

Assay_Workflow Step1 1. Cell Seeding (CHO-K1 hH3R) Step2 2. Add Forskolin + Agonist + Antagonist Step1->Step2 Step3 3. Cell Lysis & Add HTRF Reagents Step2->Step3 Step4 4. TR-FRET Readout (665nm / 620nm) Step3->Step4

Fig 2: Workflow for HTRF-based functional cAMP accumulation assay.

Step-by-Step Workflow:

  • Cell Seeding: Plate CHO-K1 hH3R cells at 10,000 cells/well in a 384-well white microplate using stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX). Rationale: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of the cAMP we are trying to measure.

  • Stimulation & Antagonism: Add 10 μ M Forskolin (to stimulate cAMP) and 30 nM R(-)- α -methylhistamine (to suppress cAMP via H3R). Immediately add serial dilutions of 4-(Piperidin-3-ylmethoxy)-pyridine HCl.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add the HTRF lysis buffer containing cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).

  • Readout: Incubate for 1 hour in the dark. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the ratio to determine the IC50​ of the antagonist.

Conclusion

4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is a robust, highly selective in vitro tool for investigating H3 receptor pharmacology. By utilizing a piperidine-pyridine ether scaffold, it successfully mimics the high-affinity binding of first-generation imidazoles while completely bypassing the CYP450 inhibition liabilities that plague older compounds [1, 3]. When validated through the rigorous, self-controlled binding and functional assays detailed above, it serves as an excellent reference standard or synthetic building block for neuro-pharmacological drug discovery.

References

  • Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes.
  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. MDPI.
  • Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain.
Comparative

Structural analogs of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride comparison

An In-Depth Comparative Guide to Structural Analogs of 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride for Researchers and Drug Development Professionals Introduction: The Versatile Piperidinylmethoxy-Pyridine Scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Structural Analogs of 4-(Piperidin-3-ylmethoxy)-pyridine Hydrochloride for Researchers and Drug Development Professionals

Introduction: The Versatile Piperidinylmethoxy-Pyridine Scaffold

The 4-(Piperidin-3-ylmethoxy)-pyridine moiety and its structural isomers represent a privileged scaffold in medicinal chemistry, demonstrating significant activity across a range of biological targets. While the hydrochloride salt of 4-(Piperidin-3-ylmethoxy)-pyridine itself is primarily a building block, its core structure is integral to potent and selective inhibitors of enzymes and receptors implicated in oncology, neuroscience, and inflammatory diseases. This guide provides a detailed comparison of structural analogs based on this scaffold, with a primary focus on their activity as Lysine Specific Demethylase 1 (LSD1) inhibitors, an area where direct comparative data is available. We will also explore the structure-activity relationships (SAR) for other key targets to provide a broader perspective on the utility of this chemical framework.

Comparative Analysis of LSD1 Inhibitors: The Significance of Piperidine Substitution

Lysine Specific Demethylase 1 (LSD1) is a critical enzyme in epigenetic regulation and has emerged as a promising target in oncology.[1][2] A key determinant of inhibitory potency for compounds bearing the piperidinylmethoxy-pyridine core is the substitution pattern on the piperidine ring.

A seminal study directly compared the inhibitory activity of a piperidin-3-ylmethoxy-pyridine derivative with its piperidin-4-ylmethoxy counterpart against LSD1. The results demonstrated a significant preference for the 4-substituted isomer.[1][3]

Table 1: Comparison of Piperidine Isomers as LSD1 Inhibitors

Compound IDCore StructureLSD1 Inhibitory Potency (Ki)Reference
Analog 1 (4-yl) 3-(Piperidin-4-ylmethoxy)pyridine derivative29 nM (for optimized analog 17 )[1][3]
Analog 2 (3-yl) 3-(Piperidin-3-ylmethoxy)pyridine derivative (42 )650 nM[1][3]

This greater than 20-fold increase in potency for the piperidin-4-yl analog highlights the critical role of the spatial orientation of the piperidine nitrogen and the methoxy linker in binding to the active site of LSD1.[1][3] Molecular docking studies suggest that the piperidine nitrogen of the 4-yl isomer can form a key interaction with the flavin adenine dinucleotide (FAD) cofactor of LSD1, an interaction that is less favorable with the 3-yl substitution pattern.

Exploring Further Structural Modifications for Enhanced LSD1 Inhibition

Beyond the initial piperidine substitution, extensive SAR studies have been conducted on the 3-(piperidin-4-ylmethoxy)pyridine scaffold to optimize LSD1 inhibitory activity. These modifications have primarily focused on the pyridine ring and the nature of the linker.

Table 2: Structure-Activity Relationship of 3-(Piperidin-4-ylmethoxy)pyridine Analogs as LSD1 Inhibitors

Compound IDModification from Parent ScaffoldLSD1 Inhibitory Potency (Ki)Key FindingReference
17 5-(4-cyanophenyl)-6-phenyl substitution on pyridine29 nMPotent, optimized analog[1][3]
41 Benzene core instead of pyridine4.9 µMPyridine core is crucial for high potency[1][3]
43 -NH- linker instead of -O-1.2 µMOxygen linker is highly favored[1][3]
5 Unsubstituted 6-phenyl on pyridine2.3 µMSubstitution at the 6-position of the pyridine ring is important[3]
13 6-(4-fluorophenyl) on pyridine220 nMElectron-withdrawing groups on the 6-phenyl ring can enhance potency[3]
38 Dibasic piperazin-1-ylmethyl group at 5-position7.6 µMA second basic nitrogen can be tolerated but is significantly less active than a cyano group[3]

These findings underscore the importance of a holistic approach to analog design, where modifications to different parts of the molecule can have a profound impact on biological activity.

Broader Pharmacological Profile: Beyond LSD1 Inhibition

The piperidinylmethoxy-pyridine scaffold is not limited to LSD1 inhibition. Structural analogs have shown potent activity at other important drug targets.

  • Histamine H3 Receptor (H3R) Antagonists: Several piperidine-containing compounds, including those with ether functionalities, have been investigated as H3R antagonists for the potential treatment of neurological disorders.[4][5][6][7] The basic nitrogen of the piperidine ring is a key pharmacophoric element for H3R binding.

  • Sigma-1 Receptor (σ1R) Antagonists: Certain H3R antagonists with the piperidine moiety also exhibit high affinity for the σ1R, suggesting a potential for dual-acting ligands.[4]

  • Presynaptic Choline Transporter (CHT) Inhibitors: A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of CHT, a target for modulating cholinergic neurotransmission.[8]

  • PI3Kδ Inhibitors: 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been developed as potent and selective PI3Kδ inhibitors for potential use in cancer therapy.[9]

Experimental Protocols for Comparative Evaluation

To enable researchers to conduct their own comparative studies, we provide a generalized workflow for evaluating the LSD1 inhibitory activity of novel analogs.

Workflow for LSD1 Inhibition Assay

LSD1_Inhibition_Workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis recombinant_lsd1 Recombinant LSD1 Enzyme incubation Incubate Enzyme, Substrate, and Compound recombinant_lsd1->incubation substrate H3K4me2 Peptide Substrate substrate->incubation test_compound Test Compound Dilution Series test_compound->incubation detection Detect H₂O₂ Production (e.g., Amplex Red) incubation->detection fluorescence_reading Measure Fluorescence detection->fluorescence_reading ic50_calculation Calculate IC₅₀ fluorescence_reading->ic50_calculation ki_determination Determine Ki (Cheng-Prusoff) ic50_calculation->ki_determination

Caption: Workflow for determining the in vitro inhibitory potency of compounds against LSD1.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution in assay buffer.

    • Dilute recombinant human LSD1 enzyme and the biotinylated histone H3 (1-21) K4me2 peptide substrate in assay buffer.

  • Enzymatic Reaction:

    • In a 96-well plate, add the test compound dilutions.

    • Add the LSD1 enzyme to each well and incubate.

    • Initiate the reaction by adding the H3K4me2 peptide substrate.

    • Incubate at room temperature to allow the demethylation reaction to proceed.

  • Detection:

    • Stop the reaction and add a detection reagent mixture containing horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red). The demethylation reaction produces hydrogen peroxide, which is detected by the HRP-based system.

  • Data Analysis:

    • Measure the fluorescence or absorbance using a plate reader.

    • Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.

Conclusion and Future Directions

The 4-(piperidin-3-ylmethoxy)-pyridine scaffold and its analogs have proven to be a rich source of potent modulators of various biological targets. The comparative data on LSD1 inhibitors clearly demonstrates the profound impact of subtle structural changes, such as the position of the methoxy linker on the piperidine ring, on biological activity. Future research in this area could focus on leveraging the known SAR to design novel compounds with improved potency, selectivity, and pharmacokinetic properties. The development of dual-target inhibitors, for example, those targeting both LSD1 and other epigenetic modifiers or H3R and σ1R, could also represent a promising therapeutic strategy.

References

  • Zheng, Y. C., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 58(23), 9416–9427. [Link]

  • Zheng, Y. C., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. [Link]

  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

  • Zhou, J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

  • Gao, Z., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry, 23(3), 429-438. [Link]

  • Kuder, K., et al. (2002). Piperidine-containing Histamine H3 Receptor Antagonists of the Carbamate Series: The Influence of the Additional Ether Functionality. PubMed. [Link]

  • Zheng, Y. C., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 58(23), 9416–9427. [Link]

  • Google Patents. (2011). EP2373640B1 - Novel polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof.
  • ResearchGate. Structure–activity relationship of piperidine derivatives with... [Link]

  • Cresset Group. (2021). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. [Link]

  • Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245-1251. [Link]

  • Walczynski, K., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]

  • Lasota, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(11), 3298. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Google Patents. (2014). ( 12 )
  • Google Patents. (1986). US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.
  • Google Patents. (2021). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride

Hazard Assessment: A Tale of Two Rings The chemical structure of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride dictates our approach to safety. The pyridine ring suggests potential for skin and eye irritation, as well...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: A Tale of Two Rings

The chemical structure of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride dictates our approach to safety. The pyridine ring suggests potential for skin and eye irritation, as well as possible harmful effects if inhaled or ingested.[1][2] The piperidine component is known to be corrosive and can cause severe skin burns and eye damage; it is also toxic if it comes into contact with skin or is inhaled.[3][4] Therefore, we must assume that 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride presents similar hazards.

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact can lead to irritation or severe burns.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][6]

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][4]

Engineering Controls: Your First Line of Defense

Before we even consider Personal Protective Equipment (PPE), we must emphasize the critical role of engineering controls. PPE is the last line of defense against chemical exposure.

  • Chemical Fume Hood: All weighing and handling of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Ventilation: Ensure your laboratory has adequate general ventilation.[1][9]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.[9][10]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is paramount. The following table summarizes the minimum required PPE for handling 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety Goggles and Face ShieldMust be worn at all times to protect against splashes. The combination provides maximum protection for the eyes and face.[8][9]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to pyridine and related compounds. Always inspect gloves for tears or punctures before use.[7][8]
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, should be worn to protect against skin contact.[8]
Respiratory Fume Hood or RespiratorAll handling should occur in a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1][8][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing risk.

Preparation

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather all necessary materials, including glassware, spatulas, and waste containers.

  • Don all required PPE as outlined in the table above.

Handling

  • Weigh the desired amount of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride within the fume hood.

  • Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.

  • Should any of the material come into contact with your gloves, remove them, wash your hands, and don a new pair.

Cleanup

  • Decontaminate all glassware and surfaces that may have come into contact with the chemical.

  • Dispose of all waste in a designated, properly labeled hazardous waste container.[8]

  • Remove your PPE in the correct order to avoid cross-contamination, and wash your hands thoroughly.

Emergency Procedures: Immediate Actions for Accidental Exposure

In the event of an accidental exposure, swift and appropriate action is essential.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[7][8]

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation persists, seek medical attention.[7][8]

  • Inhalation: Move the affected individual to fresh air. If they feel unwell, seek medical attention.[7][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the safe handling of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride.

  • Waste Collection: All waste material, including any contaminated consumables (e.g., gloves, paper towels), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Regulatory Compliance: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. All disposal must be in accordance with local, state, and federal regulations.[9][10]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride procedure What is the procedure? start->procedure weighing Weighing or Transfer (Solid) procedure->weighing Solid Form in_solution Working with Dilute Solution procedure->in_solution In Solution ppe_solid Required PPE: - Safety Goggles & Face Shield - Nitrile/Butyl Gloves - Lab Coat - Fume Hood weighing->ppe_solid ppe_solution Required PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat in_solution->ppe_solution end Proceed with Caution ppe_solid->end ppe_solution->end

Caption: PPE selection workflow for handling 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine Tox Profile.
  • Safety Data Sheet. (2023, February 1).
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • National Center for Biotechnology Information (NCBI). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Sdfine. Pyridine Safety Data Sheet.
  • New Jersey Department of Health. Hazard Summary: Piperidine.
  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.
  • New Jersey Department of Health. Hazard Summary: Pyridine.
  • Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%) Safety Data Sheet.
  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE.
  • Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET.
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Jubilant Ingrevia. (2024, March 29). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). 4-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride Safety Data Sheet.
  • CDH Fine Chemical. PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Tokyo Chemical Industry. (2024, November 18). SAFETY DATA SHEET.

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